molecular formula C12H13NO B598906 1-Ethoxynaphthalen-2-amine CAS No. 163519-61-7

1-Ethoxynaphthalen-2-amine

Cat. No.: B598906
CAS No.: 163519-61-7
M. Wt: 187.242
InChI Key: OWEVBOBOMUMRLU-UHFFFAOYSA-N
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Description

Historical Context and Significance of Naphthalene (B1677914) Amines in Organic Chemistry

The journey into the world of naphthalene amines began in the 19th century with foundational work on aromatic amine synthesis. The reduction of nitroaromatic compounds to their corresponding amines was a pivotal discovery that paved the way for the synthesis of naphthylamine derivatives. A significant breakthrough in this area was the Bucherer reaction, a reversible conversion of a naphthylamine to a naphthol using sulfites, which became crucial for producing dye intermediates. organicreactions.org

The significance of naphthylamines was further cemented by their role in the burgeoning synthetic dye industry. The structural framework of these compounds, featuring an extended conjugation of aromatic systems, influences their electronic properties and chemical reactivity, making them valuable as synthetic intermediates in organic synthesis. However, the historical use of some naphthylamines, such as 2-naphthylamine, was curtailed due to their carcinogenic properties, leading to prohibitions on their manufacture and use in many countries. nih.goviarc.fr

Scope of Research on Ethoxynaphthalene Amines

Ethoxynaphthalene amines, a specific class of naphthylamine derivatives, are characterized by the presence of an ethoxy group (-OCH2CH3) on the naphthalene ring. This functional group can influence the compound's solubility, reactivity, and biological activity. Research into ethoxynaphthalene amines explores their potential as building blocks for more complex molecules, including those with applications in medicinal chemistry and materials science. scispace.com

For instance, studies have investigated the synthesis and properties of various ethoxynaphthalene amine isomers. The position of the ethoxy and amino groups on the naphthalene ring can significantly affect the compound's chemical behavior, including its reactivity in electrophilic and nucleophilic substitution reactions. The development of efficient synthetic routes to these compounds, such as through the reduction of nitro precursors or nucleophilic aromatic substitution, is an active area of research.

Current Challenges and Future Directions in the Field

A primary challenge in the field of ethoxynaphthalene amine research lies in developing selective and efficient synthetic methodologies. beilstein-journals.org The synthesis of specific isomers can be complex, often requiring multi-step processes and careful control of reaction conditions to achieve high yields and purity. Furthermore, the exploration of the full potential of these compounds is sometimes limited by the availability of starting materials and the need for environmentally benign synthetic protocols. scirp.org

Future research is likely to focus on several key areas. The development of novel catalytic systems for the synthesis of ethoxynaphthalene amines with greater efficiency and selectivity is a significant goal. beilstein-journals.org There is also a growing interest in the application of these compounds in the design of functional materials, such as those with specific optical or electronic properties. scispace.com Moreover, the investigation of the biological activities of ethoxynaphthalene amine derivatives continues to be a promising avenue for the discovery of new therapeutic agents. The synthesis and study of Schiff bases derived from ethoxynaphthalene amines, for example, have shown potential in creating compounds with antibacterial, anticancer, and antioxidant properties. nih.goviucr.org

Chemical Compound Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethoxynaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-14-12-10-6-4-3-5-9(10)7-8-11(12)13/h3-8H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEVBOBOMUMRLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704779
Record name 1-Ethoxynaphthalen-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163519-61-7
Record name 1-Ethoxynaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Ethoxynaphthalen 2 Amine

Established Synthetic Pathways

The traditional synthesis of 1-Ethoxynaphthalen-2-amine relies on well-documented, multi-step reaction sequences that are fundamental to aromatic chemistry. These pathways involve the strategic introduction of the amine and ethoxy groups onto the naphthalene (B1677914) core.

Reduction of Nitro Naphthalene Precursors

A primary and highly effective route to synthesizing aromatic amines is through the reduction of the corresponding nitro compound. For this compound, this involves the synthesis and subsequent reduction of a 1-ethoxy-2-nitronaphthalene (B180497) precursor. The nitro group can be reduced to an amine using various reagents and conditions.

Commonly employed methods include catalytic hydrogenation using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C), or chemical reduction with metals in acidic media, such as iron (Fe) powder in the presence of hydrochloric acid (HCl) or acetic acid. unimi.it The use of tin(II) chloride (SnCl₂) in concentrated HCl is another classic method. While specific yield data for the reduction of 1-ethoxy-2-nitronaphthalene is not widely published, analogous reductions of nitronaphthalenes are well-established, often proceeding with high efficiency. cdnsciencepub.comacs.org For instance, the reduction of 1-nitronaphthalene (B515781) can be achieved with high yield using various metal-based systems. unimi.itcdnsciencepub.com

Table 1: Typical Conditions for Nitro Group Reduction on Naphthalene Systems

Reducing System Solvent Temperature Typical Yield (Analogous Reactions) Reference
H₂/Pd-C Ethanol (B145695)/Methanol (B129727) Room Temperature High
Fe/HCl Water/Ethanol Reflux >70%
Fe/Acetic Acid Acetic Acid Room Temperature ~85% unimi.it
SnCl₂/HCl Ethanol Reflux High

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com

In the context of synthesizing this compound, a plausible SNAr strategy would involve reacting a naphthalene precursor, such as 1-ethoxy-2-halonaphthalene (e.g., 2-chloro- or 2-bromo-1-ethoxynaphthalene), with an amine source like ammonia (B1221849) or an ammonia equivalent. The reaction typically requires polar aprotic solvents and often elevated temperatures to proceed efficiently. researchgate.net The presence of activating groups on the naphthalene ring system would be critical for the success of this pathway. pressbooks.pub

Amination Reactions (e.g., Buchwald-Hartwig, Ullmann couplings)

Modern cross-coupling reactions have become powerful tools for forming carbon-heteroatom bonds, including the C-N bond required for this compound.

The Ullmann Condensation (or Ullmann-type reaction) is a copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. wikipedia.orgnih.gov To synthesize this compound, this would typically involve the reaction of a 1-ethoxy-2-halonaphthalene with an amine source in the presence of a copper catalyst (e.g., CuI) and a base. nih.gov Traditional Ullmann reactions often required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern protocols have been developed that use soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine in the presence of a strong base. rsc.orgnih.gov This method is renowned for its broad substrate scope and high functional group tolerance. The synthesis of this compound via this route would involve coupling a 1-ethoxy-2-halonaphthalene with an amine. The catalytic system typically consists of a palladium precatalyst and a bulky, electron-rich phosphine (B1218219) ligand. rsc.orgresearchgate.net

Table 2: Comparison of Catalytic Amination Reactions

Reaction Catalyst Typical Ligands Base Solvents
Ullmann Condensation CuI, Cu(OAc)₂, Copper powder Phenanthroline, Diamines K₂CO₃, Cs₂CO₃ DMF, NMP, DMSO

Novel and Modified Synthesis Routes

Recent advancements in synthetic methodology focus on improving efficiency, reducing waste, and simplifying procedures through one-pot reactions and alternative energy sources.

One-Pot Multicomponent Reactions Incorporating this compound Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. mdpi.com These reactions are prized for their atom economy and operational simplicity.

While a specific MCR for the direct synthesis of this compound is not prominently documented, related scaffolds have been assembled using such strategies. For example, 1-aminoalkyl-2-naphthols have been synthesized in a one-pot, three-component reaction involving 2-naphthol, various aldehydes, and an amine. ijcmas.com It is conceivable that a similar strategy could be adapted, potentially using a modified ethoxynaphthalene precursor, to build the target molecule or its derivatives in a single step. Such a reaction might involve an appropriately substituted naphthalene, an aldehyde, and an amine source, catalyzed by an acid or metal catalyst. ijcmas.comnih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. bspublications.net The application of microwave irradiation can significantly enhance many of the established synthetic pathways.

For instance, a Buchwald-Hartwig amination or an Ullmann coupling for the synthesis of this compound could be performed in a microwave reactor to drastically reduce the reaction time from hours to minutes. organic-chemistry.org Studies on related systems have shown that microwave heating can improve the efficiency of aminations on halogenated aromatic compounds. organic-chemistry.orgnih.gov Similarly, the cyclocondensation steps in certain heterocyclic syntheses, which can be analogous to forming parts of the target scaffold, show significant rate enhancements and yield improvements under microwave irradiation. mdpi.comajol.info This suggests that applying microwave technology to the synthesis of this compound could provide a more rapid and efficient route. beilstein-journals.org

Photocatalytic and Electrocatalytic Synthetic Methods

Modern synthetic chemistry has increasingly embraced photocatalysis and electrocatalysis for their ability to facilitate unique transformations under mild conditions, often with high selectivity and reduced waste. These methods offer promising, albeit largely unexplored, avenues for the synthesis of this compound.

Photocatalytic Approaches: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-N bonds. beilstein-journals.org A hypothetical photocatalytic route to this compound could involve the direct C-H amination of 1-ethoxynaphthalene. This process would likely employ a photocatalyst, such as an iridium or ruthenium complex, or an organic dye like Eosin Y, which, upon excitation with visible light, can initiate the reaction. beilstein-journals.orgfrontiersin.org The reaction could proceed via an amine radical cation, a highly reactive intermediate capable of adding to the naphthalene core. beilstein-journals.org Another potential strategy is the photocatalytic reduction of a 1-ethoxy-2-nitronaphthalene precursor.

Key features of potential photocatalytic syntheses are outlined in the table below.

Parameter Photocatalytic C-H Amination Photocatalytic Nitro Reduction
Precursor 1-Ethoxynaphthalene1-Ethoxy-2-nitronaphthalene
Amine Source Ammonia equivalent or protected amineN/A
Typical Catalyst Ir[(dF(CF3)ppy)2(dtbbpy)]PF6, Ru(bpy)3Cl2Organic dyes, Heterogeneous photocatalysts (e.g., TiO2) oaes.cc
Energy Source Visible Light (e.g., Blue LEDs)UV or Visible Light
Solvent Polar aprotic (e.g., DMF, MeCN)Protic or aprotic solvents
Advantages Direct functionalization, high atom economy. d-nb.infoUse of a common precursor.

Electrocatalytic Methods: Electrosynthesis provides a green alternative to conventional chemical redox reactions by using electrons as "reagents". beilstein-journals.org The electrocatalytic reduction of 1-ethoxy-2-nitronaphthalene represents a plausible and environmentally benign route to this compound. This transformation can be carried out in an electrolytic cell, where the nitro group is reduced to an amine at the cathode. nih.gov The choice of electrode material (e.g., copper, rhodium) and electrolyte can significantly influence the reaction's efficiency and selectivity, minimizing the formation of by-products like hydroxylamines. nih.govnih.gov

Green Chemistry Approaches in Synthesis

Green chemistry principles prioritize the design of chemical processes that are environmentally benign. This includes the use of non-hazardous solvents, solvent-free conditions, and strategies that maximize atom economy.

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or "neat," minimizes the environmental impact associated with solvent use, purification, and disposal. cem.comsemanticscholar.org Microwave-assisted organic synthesis (MAOS) and mechanochemistry (grindstone chemistry) are prominent solvent-free techniques. cem.comijcmas.comjocpr.com

A potential solvent-free synthesis of this compound could involve the condensation of 1-ethoxynaphthaldehyde with an amine source, followed by reduction, all performed under neat conditions with microwave irradiation to accelerate the reaction. semanticscholar.org Another possibility is a solid-state reaction, where the reactants are ground together, sometimes with a solid catalyst, to initiate the transformation. ijcmas.comjocpr.com This method has been successfully applied to the synthesis of various amino-naphthol derivatives. ijcmas.com

Use of Green Solvents (e.g., Ionic Liquids, Supercritical Fluids)

When a solvent is necessary, green alternatives to volatile organic compounds (VOCs) are preferred.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. acs.orgcore.ac.uk Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive media for organic synthesis. core.ac.uk In the context of synthesizing this compound, an acidic Brønsted ionic liquid could catalyze a three-component reaction between an aldehyde, a β-naphthol derivative, and an amine source. ajol.info ILs can also be effective solvents for nucleophilic aromatic substitution reactions. d-nb.info Chiral ionic liquids have also been developed to induce enantioselectivity in asymmetric synthesis. acs.org

Supercritical Fluids (SCFs): Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), offer a highly advantageous reaction medium. phasex4scf.commdpi.com A substance above its critical temperature and pressure exhibits properties of both a liquid and a gas. phasex4scf.com scCO₂ is non-toxic, non-flammable, inexpensive, and readily available. Its solvating power can be tuned by adjusting pressure and temperature. phasex4scf.comnih.gov For the synthesis of this compound, scCO₂ could be used as the solvent for a catalytic hydrogenation of the corresponding nitro compound. A key benefit is the ease of product separation: upon depressurization, the CO₂ returns to a gaseous state, leaving behind the pure product and catalyst. nih.gov

Green Solvent Potential Application in Synthesis Key Advantages
Ionic Liquids Catalyst and medium for condensation or substitution reactions. ajol.infod-nb.infoLow volatility, high thermal stability, recyclability, tunable properties. acs.orgcore.ac.uk
Supercritical CO₂ Medium for catalytic hydrogenation or amination. phasex4scf.comNon-toxic, easily separated from product, tunable solvent power. mdpi.comnih.gov

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. jocpr.comsavemyexams.com Reactions with high atom economy, such as addition reactions, are inherently less wasteful. savemyexams.comrsc.org

For the synthesis of this compound, different routes would have vastly different theoretical atom economies.

Addition reactions , like a direct amination across a double bond if a suitable precursor existed, would approach 100% atom economy.

Substitution reactions , such as the reaction of 2-bromo-1-ethoxynaphthalene (B15499622) with ammonia, generate inorganic salts as by-products, lowering the atom economy.

Reductive amination of 1-ethoxynaphthaldehyde with ammonia involves the loss of a water molecule, also resulting in less than 100% atom economy.

Designing a synthetic route that maximizes the incorporation of all reactant atoms into the final product is a key strategy for waste minimization. jocpr.com

Biocatalytic Transformations

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild, aqueous conditions. mdpi.commdpi.com For the synthesis of amines, enzymes such as imine reductases (IReds), reductive aminases (RedAms), and amine dehydrogenases (AmDHs) are particularly relevant. nih.govhims-biocat.euresearchgate.net

A biocatalytic route could potentially afford chiral this compound if a prochiral ketone precursor were used. For instance, a cascade reaction combining an ene-reductase (ERed) and an imine reductase (IRed) could convert an α,β-unsaturated ketone into a chiral amine with high stereoselectivity. nih.govhims-biocat.eu While specific enzymes for the synthesis of this compound have not been reported, the vast and expanding toolbox of biocatalysts makes this a feasible area for future research. researchgate.net The use of enzymes aligns well with green chemistry principles due to their biodegradability, operation in water, and high efficiency. mdpi.com

Catalytic Strategies in this compound Synthesis

Catalysis is fundamental to modern, efficient synthesis. Various catalytic strategies, beyond those already mentioned, could be employed.

Synergistic Catalysis: This powerful strategy involves two distinct catalysts operating simultaneously to activate both the nucleophile and the electrophile in a reaction. nih.gov For example, a combination of an organocatalyst (like proline) and a transition metal catalyst could facilitate a complex coupling reaction to build the target molecule's framework. nih.gov

Transition Metal Catalysis:

Palladium-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) are a cornerstone of amine synthesis. This method could be used to couple an amine source with 2-halo-1-ethoxynaphthalene.

Copper-catalyzed reactions , such as the Ullmann condensation or nucleophilic aromatic substitution, are also well-established for forming aryl-amine bonds and could be applied here.

Organocatalysis: Chiral amines can themselves be used as catalysts. For instance, a chiral secondary amine can activate an α,β-unsaturated aldehyde to form a reactive iminium ion, which can then undergo a variety of enantioselective transformations. princeton.edu While less direct for this specific target, the principles of organocatalysis could be integrated into a multi-step synthesis.

The table below summarizes some potential catalytic approaches.

Catalytic Strategy Catalyst Type Potential Reaction Key Features
Buchwald-Hartwig Amination Palladium/Ligand ComplexC-N cross-coupling of 2-halo-1-ethoxynaphthalene.High functional group tolerance, widely applicable.
Ullmann Condensation Copper Salt/LigandC-N coupling.Often requires higher temperatures but uses a less expensive metal.
Reductive Amination Metal Hydride/Acid or H₂/MetalCondensation of an aldehyde with an amine followed by reduction.Versatile for primary, secondary, and tertiary amine synthesis.
Synergistic Catalysis Dual Catalyst System (e.g., Metal + Organocatalyst) nih.govMulti-component couplings.Enables novel and complex transformations in a single step. nih.gov

Homogeneous Catalysis (e.g., Palladium, Copper-catalyzed reactions)

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the catalytic species. hrmrajgurunagar.ac.in Palladium and copper complexes are particularly prominent in the synthesis of aromatic amines.

Palladium-Catalyzed Reactions: Palladium catalysts are exceptionally versatile for forming carbon-nitrogen (C-N) bonds, a key step in synthesizing compounds like this compound. sigmaaldrich.com Reactions such as the Buchwald-Hartwig amination are cornerstone methods in this context. sigmaaldrich.com This type of cross-coupling reaction would typically involve the reaction of an aryl halide or triflate (e.g., 2-bromo-1-ethoxynaphthalene) with an ammonia source or an amine equivalent, catalyzed by a palladium complex with appropriate ligands. sigmaaldrich.com The ability to fine-tune reaction conditions, including the choice of ligand, base, and solvent, makes palladium catalysis a powerful tool for achieving high yields and functional group tolerance. sigmaaldrich.com While direct literature for this compound is sparse, the principles of palladium-catalyzed amination of aryl halides are well-established and applicable. sigmaaldrich.commdpi.com

Copper-Catalyzed Reactions: Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical and cost-effective alternative for C-N bond formation. This method typically involves the coupling of an aryl halide with an amine source at elevated temperatures. For instance, the synthesis could start from 2-halo-1-ethoxynaphthalene and an ammonia source, facilitated by a copper catalyst, such as cuprous iodide or cuprous chloride, in a polar aprotic solvent like DMSO. Research on related naphthalene derivatives has shown that copper-catalyzed nucleophilic substitution can achieve high yields, sometimes up to 95%, with high purity.

Catalyst SystemTypical PrecursorKey Reagents & ConditionsGeneral Findings
Palladium 2-Halo-1-ethoxynaphthalenePd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., Cs₂CO₃), Ammonia sourceHigh versatility, good functional group tolerance, high yields. sigmaaldrich.comd-nb.info
Copper 2-Halo-1-ethoxynaphthaleneCu catalyst (e.g., CuI, CuCl), Polar aprotic solvent (e.g., DMSO), Ammonia source, 100-120°CCost-effective, robust method, can produce high yields and purity. nih.gov

Heterogeneous Catalysis (e.g., Metal Nanoparticles, Supported Catalysts)

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. wikipedia.org This approach is highly valued in industrial processes due to the ease of catalyst separation from the product mixture, which simplifies purification and allows for catalyst recycling. wikipedia.orgsenecalearning.com

Supported Catalysts: A primary heterogeneous route to aromatic amines is the reduction of the corresponding nitro compound. For this compound, this would involve the synthesis of 1-ethoxy-2-nitronaphthalene followed by its reduction. Catalytic hydrogenation using molecular hydrogen (H₂) over a supported metal catalyst is a common and efficient method for this transformation. Palladium on carbon (Pd/C) is a widely used catalyst for this purpose, offering high efficiency and selectivity. sigmaaldrich.com The process involves the adsorption of the nitro compound and hydrogen onto the active sites on the catalyst surface, where the reaction occurs. senecalearning.com

Metal Nanoparticles: Metal nanoparticles are gaining attention as highly effective heterogeneous catalysts. ung.si Their high surface-area-to-volume ratio means that a larger proportion of catalytic atoms are exposed and available for reaction, potentially leading to enhanced catalytic activity compared to bulk materials. ung.sibiointerfaceresearch.com Nanoparticles of metals like palladium, nickel, or aluminum can be synthesized and used for various reactions, including hydrogenations. rsc.orgorientjchem.org For the synthesis of this compound, metal nanoparticles could be employed to catalyze the reduction of the nitro precursor. The synthesis of these nanoparticles can be achieved through methods like the thermal decomposition of organometallic precursors or electrochemical approaches. biointerfaceresearch.comorientjchem.org While specific applications to this compound are not extensively documented, the catalytic properties of metal nanoparticles make them a promising area for future research in this synthesis. ung.sicyberleninka.ru

Catalysis TypeMethodKey Features
Supported Catalyst Reduction of 1-ethoxy-2-nitronaphthalene using H₂/Pd-CIndustrially viable, easy catalyst separation, high yields. wikipedia.orgrsc.org
Metal Nanoparticles Reduction of nitro precursor using metal nanoparticles (e.g., Pd, Ni)High surface area, potentially enhanced catalytic activity, green synthesis potential. ung.sicyberleninka.ru

Organocatalysis and Enzyme-Assisted Synthesis

In the push for greener and more sustainable chemistry, metal-free catalytic systems have become an important field of research. Organocatalysis and enzymatic synthesis offer high selectivity under mild conditions, often avoiding the use of toxic and expensive heavy metals.

Organocatalysis: Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations. wikipedia.orgnih.gov These catalysts operate through various activation modes, such as forming enamine or iminium ion intermediates with the substrate. wikipedia.org For the synthesis of amine-containing compounds, organocatalysts can be employed in reactions like asymmetric alkylations or aldol (B89426) reactions. mdpi.comtcichemicals.com While direct organocatalytic methods for the synthesis of this compound are not yet established in the literature, the field's rapid development suggests potential future applications, possibly through the functionalization of a naphthalene precursor. wikipedia.orgnih.gov

Enzyme-Assisted Synthesis: Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. nih.gov For the synthesis of chiral amines, enzymes such as transaminases (TAs) and reductive aminases (RedAms) are particularly powerful. nih.govnih.govresearchgate.net A potential biocatalytic route to this compound could involve the reductive amination of a ketone precursor, 1-ethoxynaphthalen-2-one. A reductive aminase could catalyze the reaction between the ketone and an amine donor (like ammonia) with high stereoselectivity, which is especially valuable in the pharmaceutical industry. nih.gov Enzyme-catalyzed reactions are known for their high performance under mild conditions and their contribution to sustainable synthesis. nih.govmdpi.com

Process Optimization and Yield Enhancement

Maximizing the efficiency and yield of a chemical synthesis is crucial for its economic and environmental viability. Modern strategies for process optimization include statistical methods for experimental design and the implementation of advanced manufacturing technologies like continuous flow synthesis.

Statistical Design of Experiments for Reaction Parameter Optimization

Design of Experiments (DoE) is a powerful statistical methodology used to optimize reaction processes efficiently. mt.com Instead of varying one factor at a time (OFAT), DoE allows for the simultaneous and systematic variation of multiple parameters, such as temperature, pressure, catalyst loading, and solvent type. mt.comnih.gov This approach provides a comprehensive understanding of how different factors and their interactions affect the reaction outcome (e.g., yield, purity). nih.gov

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques often used within DoE to model and analyze the effects of several independent variables on a response. mt.com The goal is to find the optimal set of conditions that maximizes the desired outcome. For the synthesis of this compound, a DoE approach could significantly accelerate the discovery of optimal conditions, leading to higher yields and reduced waste. mt.comchemrxiv.org

Factors to Optimize (Example)Potential Responses to Measure
TemperatureYield (%)
Catalyst Concentration (mol%)Purity (%)
Reaction TimeBy-product Formation
Solvent TypeSpace-Time Yield
Base/Ligand ChoiceReaction Rate

Continuous Flow Synthesis Methodologies

Continuous flow chemistry is a modern manufacturing technology where reactants are continuously pumped through a reactor, and the product is collected at the outlet. This approach offers several advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. beilstein-journals.orgmdpi.com

For the synthesis of this compound, a multi-step reaction sequence could be "telescoped" into an integrated flow system. rsc.orgrsc.org This would eliminate the need for manual handling and purification of intermediates, saving time and resources. rsc.org Studies have shown that continuous flow processes can lead to higher yields, improved product purity, and easier scalability from the lab to industrial production. beilstein-journals.orgresearchgate.net The ability to integrate real-time monitoring and automated optimization makes continuous flow a powerful tool for process enhancement. nih.gov

Reactivity and Derivatization Chemistry of 1 Ethoxynaphthalen 2 Amine

Reactions of the Primary Amine Functionality

The primary amine group at the 2-position of the naphthalene (B1677914) ring is a key site for a multitude of chemical reactions, allowing for the introduction of various substituents and the formation of new chemical entities.

Acylation and Alkylation Reactions

The primary amine of 1-Ethoxynaphthalen-2-amine is readily susceptible to acylation and alkylation, common transformations for aromatic amines. sigmaaldrich.com

Acylation involves the reaction of the amine with acylating agents such as acid chlorides or anhydrides to form amides. For instance, reaction with acetyl chloride in the presence of a base would yield N-(1-ethoxynaphthalen-2-yl)acetamide. The use of sulfonic acid functionalized hyper-cross-linked poly(2-naphthol) has been reported as a solid acid catalyst for the acylation of various amines with acetic anhydride (B1165640) at room temperature, suggesting a potential green method for the acylation of this compound. researchgate.net A process for the direct acetylation of solid aromatic amines using liquid acetic anhydride has also been described, which could be applicable. google.com

Alkylation of the primary amine can be achieved with alkyl halides. However, direct alkylation of primary amines often leads to a mixture of mono- and poly-alkylated products due to the increased nucleophilicity of the resulting secondary amine. acs.org More controlled mono-alkylation can be achieved through methods like reductive amination or by using specific catalytic systems. For example, cyclometalated iridium complexes have been used for the N-alkylation of amines with alcohols in aqueous media, a method that could potentially be applied to this compound. nih.gov

Reaction TypeReagent ExampleProduct Example
AcylationAcetyl chlorideN-(1-ethoxynaphthalen-2-yl)acetamide
AlkylationMethyl iodide1-Ethoxy-N-methylnaphthalen-2-amine

Diazotization and Coupling Reactions

Aromatic primary amines like this compound can undergo diazotization, a reaction that converts the amino group into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HONO), generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. maxapress.comwiley.com The resulting 1-ethoxynaphthalen-2-diazonium salt is a versatile intermediate.

These diazonium salts can then participate in azo coupling reactions with activated aromatic compounds, such as phenols or other amines, to form brightly colored azo dyes. wiley.com For example, coupling of the diazotized this compound with a suitable coupling component would yield an azo compound. The synthesis of mono azo acid dyes often involves the diazotization of an aminophenyl derivative followed by coupling with naphthalene-based components.

ReactionReagentsIntermediate/Product
DiazotizationNaNO₂, HCl (aq), 0-5 °C1-Ethoxynaphthalen-2-diazonium chloride
Azo CouplingDiazonium salt, Activated Aromatic CompoundAzo dye

Reductive Amination Pathways

Reductive amination is a powerful method for the formation of C-N bonds and can be envisioned as a pathway to synthesize derivatives of this compound. researchgate.net This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For instance, the reaction of 1-ethoxynaphthalene-2-carbaldehyde (B492367) (if available) with a primary amine followed by reduction would lead to a secondary amine derivative. Conversely, this compound can be used as the amine component in reductive amination with various aldehydes and ketones to produce a wide range of N-substituted derivatives. masterorganicchemistry.com Palladium-based nanocatalysts have been shown to be effective for the reductive alkylation of amines with aldehydes. acs.org A patent describes the synthesis of 2-ethoxy-1-naphthaldehyde (B42516) from 1-amino-2-ethoxy-naphthalene, which is an oxidation reaction, the reverse of a key step in one possible reductive amination pathway. google.com

Carbonyl CompoundAmineReducing AgentProduct
Formaldehyde (B43269)This compoundNaBH₃CN1-Ethoxy-N-methylnaphthalen-2-amine
AcetoneThis compoundNaBH(OAc)₃1-Ethoxy-N-isopropylnaphthalen-2-amine

Formation of Imines and Schiff Bases

The primary amine of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. acs.org This reaction is typically catalyzed by an acid or can proceed under neutral conditions, often with the removal of water to drive the equilibrium towards the product. acs.org

The reaction of this compound with a variety of substituted aromatic aldehydes would yield a series of corresponding Schiff bases. The synthesis of Schiff bases from other aminonaphthalene derivatives, such as 2-aminonaphthalene-1-sulfonic acid, has been reported, indicating the general applicability of this reaction to the naphthalene system. researchgate.net The formation of Schiff bases from aminonaphthalenes and salicylaldehyde (B1680747) derivatives has also been studied. ajol.info

Carbonyl CompoundProduct (Schiff Base)
BenzaldehydeN-(benzylidene)-1-ethoxynaphthalen-2-amine
Salicylaldehyde2-((1-ethoxynaphthalen-2-ylimino)methyl)phenol

Reactions Involving the Ethoxy Group

The ethoxy group, while generally less reactive than the primary amine, can undergo specific reactions, primarily involving the cleavage of the ether linkage.

Cleavage and Exchange Reactions of the Ether Linkage

The ether linkage in this compound can be cleaved under harsh acidic conditions, typically with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgyoutube.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether, the cleavage generally occurs at the alkyl-oxygen bond, yielding a phenol (B47542) and an alkyl halide. libretexts.org Therefore, treatment of this compound with excess HI would be expected to produce 2-amino-1-naphthol (B1222171) and ethyl iodide.

Ether cleavage can proceed through either an SN1 or SN2 mechanism, depending on the structure of the ether and the reaction conditions. stackexchange.com For a primary alkyl group like ethyl, the reaction typically follows an SN2 pathway. vaia.com

ReagentExpected Products
Excess HI2-Amino-1-naphthol, Ethyl iodide
Excess HBr2-Amino-1-naphthol, Ethyl bromide

Modification of the Alkyl Chain

The ethoxy group (-OCH₂CH₃) on the naphthalene ring can undergo modifications, although this is less common than reactions involving the amino group or the aromatic system itself. One potential modification is cleavage of the ethyl group to yield the corresponding naphthol. This can be achieved under harsh conditions using strong acids or specific dealkylating agents.

Additionally, the alkyl chain can be indirectly modified by starting with a different alkoxy group and converting it to an ethoxy group. For instance, a methoxy (B1213986) group can be cleaved to a hydroxyl group, which is then ethylated. Ethylation of the corresponding hydroxynaphthalene derivative can be accomplished using ethylating agents like ethyl chloride or diethyl sulfate (B86663) in the presence of a base.

Electrophilic Aromatic Substitution on the Naphthalene Ring System

The naphthalene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino and ethoxy groups. libretexts.org These groups direct incoming electrophiles to specific positions on the ring system. youtube.comlibretexts.org The general mechanism involves the attack of an electrophile by the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comdalalinstitute.com

Halogenation involves the substitution of a hydrogen atom on the aromatic ring with a halogen (e.g., chlorine, bromine). britannica.com This transformation is a fundamental process in organic synthesis, providing precursors for cross-coupling reactions. For aromatic amines, halogenation can occur on the ring. britannica.com In the case of this compound, the activating nature of the amino and ethoxy groups facilitates this reaction. The regioselectivity of halogenation is dictated by the directing effects of these substituents.

Reaction Reagents Product Type
BrominationBr₂Bromo-1-ethoxynaphthalen-2-amine
ChlorinationCl₂Chloro-1-ethoxynaphthalen-2-amine

This table presents potential halogenation reactions based on general principles of electrophilic aromatic substitution.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. thieme-connect.de For aromatic amines, direct nitration can be challenging as the amino group can be protonated in the acidic medium, forming an unreactive ammonium (B1175870) salt. core.ac.ukcranfield.ac.uk To circumvent this, the amino group may be protected before nitration. The electron-donating ethoxy group directs the incoming nitro group primarily to ortho and para positions.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring, usually with fuming sulfuric acid or sulfur trioxide. chemithon.com The presence of the activating groups in this compound facilitates this reaction. The resulting sulfonic acid derivatives have increased water solubility. The position of sulfonation is also governed by the directing effects of the existing substituents.

The regioselectivity of electrophilic aromatic substitution on this compound is determined by the combined directing effects of the ethoxy and amino groups. Both are ortho-, para-directing activators. libretexts.org The amino group at position 2 and the ethoxy group at position 1 will direct incoming electrophiles to the C4 and C5 positions, as well as other positions on the second ring. The precise outcome of the substitution depends on the specific electrophile and reaction conditions, with steric hindrance also playing a role in determining the final product distribution. youtube.com Computational models can be used to predict the most likely sites of substitution by evaluating the stability of the intermediate carbocations.

Nitration and Sulfonation Patterns

Synthesis of Complex Naphthalene-Based Structures

This compound serves as a building block for the synthesis of more elaborate molecules, including those with applications in medicinal chemistry and materials science.

The chemical functionalities of this compound allow for its incorporation into larger, polycyclic aromatic systems. For example, the amino group can be diazotized and then used in coupling reactions to form azo compounds, which are themselves a class of polycyclic aromatic structures. Furthermore, the amine can participate in condensation reactions with various carbonyl compounds to build more complex heterocyclic systems fused to the naphthalene core. The synthesis of polycyclic aromatic hydrocarbons often involves strategies like directed ortho-metalation and cross-coupling reactions, for which derivatives of this compound could be suitable starting materials. uis.no Research has shown the use of related ethoxynaphthalene structures in the synthesis of complex heterocyclic compounds with potential biological activity. nih.gov

Spirocyclic and Bridged Systems

The rigid bicyclic structure of the naphthalene core in this compound makes it an intriguing precursor for the synthesis of more complex three-dimensional scaffolds, such as spirocyclic and bridged systems. While direct examples utilizing this compound are not extensively documented, its reactivity can be inferred from related naphthylamine chemistry.

Spirocyclic Systems: The formation of spirocycles typically involves an intramolecular cyclization where a substituent on the amine or the naphthalene ring attacks a spiro-center. For instance, derivatives of 2-aminonaphthalene can react with formaldehyde to generate spiro-Tröger bases. ekb.eg A plausible strategy for generating a spirocycle from this compound would involve its conversion into a more complex intermediate. For example, a multi-component reaction could be employed to introduce a side chain capable of intramolecular cyclization, leading to spiro-heterocycles like spiro[pyrrolidine-2,3'-oxindoles] or spiro[indoline-3,4'-pyrazolo[3,4-b]pyridines]. beilstein-journals.org Such reactions often proceed through the formation of an azomethine ylide from the amine, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile. beilstein-journals.orgresearchgate.net

Bridged Systems: The synthesis of bridged systems from this compound would likely proceed through an intramolecular condensation or cyclization of a suitably functionalized derivative. The formation of bridged lactams, for example, is often achieved through the cyclization of amino acid or amino ester precursors. nih.gov A synthetic route could envision the attachment of a side chain to the amino group of this compound, which contains a reactive group at its terminus. Subsequent intramolecular reaction, such as an N-C(O) bond formation, could forge the bridge across the naphthalene scaffold. nih.gov The synthesis of bridged bicyclic amines has also been accomplished through photochemical methods involving imine intermediates. wikipedia.org

Formation of Heterocyclic Derivatives

The amino group of this compound is a key functional handle for the construction of fused heterocyclic rings, most notably benzoquinolines.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinolines, Indoles)

The fusion of a quinoline (B57606) ring onto the naphthalene system results in a benzo[f]quinoline (B1222042) or benzo[h]quinoline (B1196314) scaffold, depending on the annulation pattern. Classical named reactions are well-suited for this transformation using this compound as the starting material.

Friedländer Annulation: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or β-ketoester). organic-chemistry.orgnih.govwikipedia.org While this compound itself is not an o-aminoaryl ketone, its derivative, 2-amino-1-naphthaldehyde, would be an ideal substrate. However, in a modified approach, this compound can react directly with a β-dicarbonyl compound under acid or base catalysis. The mechanism proceeds via initial condensation to form an enamine or imine, followed by intramolecular cyclization and dehydration to yield the fused quinoline system. organic-chemistry.org The reaction with an unsymmetrical ketone like 2-butanone (B6335102) would be expected to yield a mixture of benzoquinoline isomers.

Doebner-von Miller Reaction: This reaction provides a direct route to quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions. slideshare.netscribd.com The reaction of this compound with an α,β-unsaturated aldehyde or ketone, such as acrolein or methyl vinyl ketone, would be expected to produce substituted benzo[f]quinolines. The mechanism is complex but generally involves the initial 1,4-conjugate addition of the amine to the unsaturated system, followed by cyclization onto the naphthalene ring and subsequent oxidation. slideshare.netmdpi.com

Below is a table summarizing these classical quinoline syntheses as they would apply to this compound.

Reaction NameReactant BExpected Product CoreCatalyst/Conditions
Friedländer SynthesisEthyl acetoacetateEthoxy-benzo[f]quinolin-olAcid (e.g., H₂SO₄) or Base (e.g., KOH), Heat
Doebner-von MillerMethyl vinyl ketoneEthoxy-methyl-benzo[f]quinolineStrong Acid (e.g., HCl, H₂SO₄), Oxidizing agent
Skraup SynthesisGlycerolEthoxy-benzo[f]quinolineH₂SO₄, Oxidizing agent (e.g., Nitrobenzene)

Condensation Reactions with Carbonyl Compounds

One of the most fundamental reactions of this compound is its condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. ekb.egnoveltyjournals.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the primary amine on the carbonyl carbon, forming an unstable carbinolamine intermediate which then dehydrates to yield the C=N double bond. researchgate.net

These Schiff bases are not merely synthetic intermediates but are also crucial ligands in coordination chemistry. A well-characterized example, while an isomer of a direct product, is (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine, formed from the condensation of 2-ethoxynaphthalen-1-carbaldehyde and 5,6,7,8-tetrahydronaphthalen-1-amine. primescholars.com Its crystal structure confirms the formation of the imine bond and provides insight into the planarity and conformation of such systems. primescholars.com The synthesis of a Schiff base from this compound and an aldehyde like salicylaldehyde would proceed by refluxing equimolar amounts in a solvent such as ethanol (B145695). dergipark.org.tr

The formation of the imine can be confirmed spectroscopically. The characteristic stretching vibration of the C=N (azomethine) group typically appears in the infrared (IR) spectrum in the range of 1600-1630 cm⁻¹. researchgate.net In the ¹H NMR spectrum, the azomethine proton (-CH=N-) gives a characteristic singlet, often in the range of δ 8.0-9.0 ppm. mdpi.com

Metal Complexation Studies

Schiff bases derived from this compound are excellent polydentate ligands capable of forming stable complexes with a variety of transition metals. noveltyjournals.com

Synthesis of Transition Metal Complexes utilizing this compound as a Ligand

The synthesis of transition metal complexes typically involves the reaction of a pre-synthesized Schiff base ligand with a metal salt in an appropriate solvent. ekb.egnih.gov For example, a Schiff base formed from this compound and salicylaldehyde would act as a bidentate ligand, coordinating to a metal ion through the phenolic oxygen and the imine nitrogen.

A general procedure involves dissolving the Schiff base ligand in a solvent like ethanol or methanol (B129727) and adding a solution of the metal salt (e.g., Cu(CH₃COO)₂·H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O) in the same solvent, often in a 2:1 ligand-to-metal molar ratio for octahedral complexes or 1:1 for some square planar complexes. researchgate.netnih.gov The reaction mixture is typically heated under reflux for several hours, after which the resulting solid complex is isolated by filtration, washed, and dried. mdpi.com

The resulting complexes are often colored, crystalline solids, and their characterization relies heavily on spectroscopic and analytical techniques. ekb.egijcce.ac.ir

Metal IonTypical Metal SaltLigand-to-Metal RatioExpected Geometry
Cu(II)Cu(CH₃COO)₂·H₂O2:1 or 1:1Square Planar / Distorted Octahedral
Ni(II)NiCl₂·6H₂O2:1Octahedral / Square Planar
Co(II)CoCl₂·6H₂O2:1Octahedral / Tetrahedral
Fe(II)/Fe(III)FeCl₂ / FeCl₃2:1Octahedral
Zn(II)Zn(CH₃COO)₂·2H₂O2:1Tetrahedral

Coordination Chemistry and Ligand Field Effects

The coordination of the Schiff base ligand to a metal center induces significant changes in its electronic and vibrational properties, which can be probed to understand the nature of the metal-ligand bond and the geometry of the complex.

Coordination Chemistry: Schiff bases derived from this compound and salicylaldehyde are classic bidentate (N, O) or, with further functionalization, tridentate or tetradentate ligands. mdpi.comresearchgate.net The coordination is confirmed by IR spectroscopy, where the C=N stretching frequency typically shifts to a lower wavenumber (by 10-30 cm⁻¹) upon complexation, indicating the involvement of the imine nitrogen in bonding to the metal. ekb.eg Furthermore, new bands appear in the far-IR region (typically 400-600 cm⁻¹), which are assigned to the M-N and M-O stretching vibrations, providing direct evidence of coordination. researchgate.net

Ligand Field Effects: The electronic spectra (UV-Vis) of the transition metal complexes provide valuable information about the geometry of the coordination sphere and the magnitude of the ligand field splitting (10Dq or Δₒ for octahedral complexes). The d-d electronic transitions, although often weak, are characteristic of the metal ion's d-electron configuration and the symmetry of the ligand field. ekb.eg For example, Cu(II) complexes with square planar geometry often show a broad band in the visible region, while octahedral Ni(II) complexes typically exhibit multiple absorption bands. ekb.egmdpi.com

From the energies of these d-d transitions, various ligand field parameters can be calculated, such as the ligand field splitting parameter (10Dq), the Racah inter-electronic repulsion parameter (B), and the nephelauxetic ratio (β). The nephelauxetic ratio (β = B_complex / B_free_ion) indicates the degree of covalency in the metal-ligand bond; values significantly less than 1 suggest a high degree of covalent character. researchgate.net These parameters help to quantify the effect of the specific ligand on the metal's d-orbitals and are essential for understanding the magnetic and spectroscopic properties of the complex. researchgate.net

Based on a comprehensive search of scientific literature and chemical databases, there is currently no available published data for the specific compound This compound that would allow for a detailed analysis of its advanced structural and spectroscopic properties as requested.

The search for experimental X-ray crystallography and advanced Nuclear Magnetic Resonance (NMR) data for this compound did not yield specific results. While extensive information is available for related isomers and Schiff base derivatives—such as (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine iucr.orgnih.govscienceopen.comresearchgate.net—these are distinct chemical entities, and their data cannot be substituted to describe the subject compound.

Therefore, it is not possible to provide the requested in-depth article focusing solely on the crystallographic and spectroscopic investigations of this compound. The required sections on crystal packing, intermolecular interactions, conformational analysis, hydrogen bonding networks, Hirshfeld surface analysis, and two-dimensional NMR are contingent on experimental data that is not present in the available literature.

Advanced Structural Elucidation and Spectroscopic Investigations

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Solid-State NMR Studies for Polymorphism and Amorphous Forms

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the atomic-level structure of solid materials. researchgate.netpharmaffiliates.com It is particularly adept at identifying and quantifying crystalline polymorphs and amorphous content, which can significantly influence the physicochemical properties of a compound. researchgate.netmst.edu

For 1-Ethoxynaphthalen-2-amine, ssNMR would be instrumental in probing its solid-state structure. Different crystalline packing arrangements (polymorphs) or the presence of a disordered amorphous phase would result in distinct ssNMR spectra. researchgate.net This is because the chemical shift values in ssNMR are highly sensitive to the local electronic environment, which is dictated by intermolecular interactions such as hydrogen bonding and π-π stacking. sfu.caox.ac.uk

In a hypothetical study, ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR would be the primary technique employed. Each unique carbon atom in the this compound molecule would produce a distinct resonance. The presence of a polymorph would be indicated by a doubling or multiplication of peaks in the spectrum, corresponding to the non-equivalent molecules in the asymmetric unit of the crystal lattice. ox.ac.uk For instance, the carbons of the naphthalene (B1677914) ring, the ethoxy group, and particularly those adjacent to the amino group would exhibit different chemical shifts for each polymorphic form. Amorphous content would typically be revealed by broad, less-defined resonances underlying the sharp peaks of the crystalline form. mst.edu

Table 1: Predicted ¹³C ssNMR Chemical Shift Ranges for Different Forms of this compound

Carbon Environment Expected Chemical Shift (ppm) - Crystalline Form Expected Chemical Shift (ppm) - Amorphous Form
Naphthalene C-H 110 - 130 Broader range, lower resolution
Naphthalene C-N 140 - 150 Broader range, lower resolution
Naphthalene C-O 150 - 160 Broader range, lower resolution
Naphthalene Quaternary C 125 - 140 Broader range, lower resolution
Ethoxy -CH₂- 60 - 70 Broader range, lower resolution
Ethoxy -CH₃ 10 - 20 Broader range, lower resolution

Note: These are predicted values based on typical ranges for similar functional groups.

Variable Temperature NMR for Dynamic Processes

Variable Temperature (VT) NMR spectroscopy is a key technique for investigating dynamic molecular processes, such as conformational changes or restricted bond rotations that occur on the NMR timescale. acs.orgoup.com For this compound, several dynamic processes could potentially be studied.

The most probable dynamic process involves the rotation around the C1-O bond of the ethoxy group and the C2-N bond of the amine group. Due to steric hindrance from the peri-position on the naphthalene ring, rotation around these bonds might be restricted at lower temperatures. mdpi.comnih.gov

A VT-¹H NMR experiment would likely show broadening of the signals for the ethoxy protons (-OCH₂CH₃) and the protons on the naphthalene ring, particularly H-8, as the temperature is lowered. mdpi.com If the rotational barrier is sufficiently high, at a low enough temperature (the coalescence temperature, Tc), the single peak corresponding to a specific proton environment might split into two distinct signals, representing two slowly interconverting rotamers. aip.org By analyzing the spectra at different temperatures, the energy barrier (ΔG‡) for this rotational process can be calculated, providing valuable thermodynamic information about the molecule's conformational flexibility. mdpi.commiamioh.edu Similar dynamic behavior has been observed in other peri-substituted naphthalenes. nih.govuc.edu

Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the bonding and conformation of a molecule by probing its vibrational modes. researchgate.netresearchgate.net IR and Raman are complementary techniques; vibrations that cause a change in the dipole moment are IR active, while those that cause a change in polarizability are Raman active. researchgate.net

Detailed Analysis of Characteristic Vibrational Modes

For this compound, the IR and Raman spectra would be characterized by vibrations from the naphthalene ring, the primary amine group, and the ethoxy group.

N-H Vibrations: As a primary aromatic amine, two distinct N-H stretching bands would be expected in the IR spectrum between 3300 and 3500 cm⁻¹. miamioh.edu The N-H bending (scissoring) vibration would appear around 1580-1650 cm⁻¹. miamioh.edu A broad N-H wagging band is also anticipated between 665-910 cm⁻¹. miamioh.edu

C-O Vibrations: The C-O-C asymmetric stretching of the aryl-alkyl ether (ethoxy group) would produce a strong band in the IR spectrum, typically around 1250 cm⁻¹. The symmetric stretch would appear near 1040 cm⁻¹.

Aromatic Vibrations: The naphthalene ring would give rise to several characteristic bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. C=C ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations below 900 cm⁻¹ are highly characteristic of the substitution pattern on the aromatic ring.

Table 2: Predicted Characteristic Vibrational Modes for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Technique (IR/Raman) Notes
N-H Asymmetric Stretch 3400 - 3500 IR (strong), Raman (weak) Two bands expected for a primary amine.
N-H Symmetric Stretch 3300 - 3400 IR (strong), Raman (weak)
Aromatic C-H Stretch 3000 - 3100 IR (medium), Raman (strong)
Aliphatic C-H Stretch 2850 - 2980 IR (medium), Raman (strong) From the ethoxy group.
N-H Bend (Scissoring) 1580 - 1650 IR (medium)
Aromatic C=C Stretch 1450 - 1600 IR (variable), Raman (strong) Multiple bands expected for naphthalene.
C-O-C Asymmetric Stretch 1230 - 1270 IR (strong) Aryl-alkyl ether.
C-N Stretch (Aromatic) 1250 - 1335 IR (strong)
C-O-C Symmetric Stretch 1020 - 1075 IR (medium)
C-H Out-of-Plane Bend 700 - 900 IR (strong) Diagnostic for substitution pattern.

Note: These are predicted values based on established group frequencies. researchgate.netmdpi.com

Correlation with Theoretical Predictions

To gain a deeper understanding of the vibrational spectrum, the experimental IR and Raman data would be correlated with theoretical calculations, typically using Density Functional Theory (DFT) methods. faccts.de A computational model of this compound would be used to calculate its vibrational frequencies and intensities.

Comparing the calculated spectrum with the experimental one allows for a definitive assignment of each observed band to a specific molecular motion. libretexts.org Discrepancies between the predicted and observed frequencies, which are common, can be reconciled by applying a scaling factor to the calculated values. msu.edu This correlative approach is crucial for confirming conformational details and understanding how electronic effects of the substituents influence the vibrational properties of the naphthalene core.

High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion. libretexts.org For this compound (C₁₂H₁₃NO), HRMS would confirm the molecular weight of 187.24 g/mol with high precision. libretexts.org The presence of a single nitrogen atom means the molecular ion ([M]⁺˙) will have an odd nominal mass, adhering to the nitrogen rule. docbrown.infonih.gov

Investigation of Fragmentation Patterns

Electron Ionization (EI) mass spectrometry would be used to study the fragmentation pathways, which provide valuable structural information. The fragmentation of this compound would be dictated by the stability of the resulting ions and neutral fragments.

Key predicted fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom is a common pathway for amines. However, in this aromatic amine, the more likely alpha-cleavage is at the ethoxy group. Loss of a methyl radical (•CH₃) from the ethoxy group would result in a fragment ion at m/z 172.

Loss of Ethylene (B1197577): A common fragmentation for ethyl ethers is the loss of an ethylene molecule (C₂H₄) via a McLafferty-type rearrangement, leading to a fragment corresponding to 2-hydroxynaphthalene radical cation at m/z 144.

Loss of Ethoxy Radical: Cleavage of the C-O bond could lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a naphthyl cation fragment at m/z 142.

Naphthalene Ring Fragmentation: Aromatic systems are stable, so the molecular ion peak is expected to be relatively intense. docbrown.info Fragmentation of the naphthalene ring itself would lead to a series of smaller ions, although these are typically less prominent than fragments arising from the substituents.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Predicted Identity Fragmentation Pathway
187 [C₁₂H₁₃NO]⁺˙ Molecular Ion
172 [C₁₁H₁₀NO]⁺ Loss of •CH₃ from ethoxy group
158 [C₁₂H₁₂N]⁺ Loss of •CHO from rearrangement
144 [C₁₀H₈O]⁺˙ Loss of C₂H₅N (unlikely) or loss of C₂H₄ from ethoxy group (more likely, forming a naphthol-like ion)
142 [C₁₀H₈N]⁺ Loss of •OC₂H₅
115 [C₉H₇]⁺ Loss of HCN from m/z 142

Note: These are predicted fragmentation patterns based on general rules for amines and aromatic ethers. researchgate.net

Exact Mass Determination for Elemental Composition

High-resolution mass spectrometry (HRMS) is a critical analytical technique for determining the precise elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, the exact mass of a molecule can be established. This experimental value can then be compared to the calculated theoretical mass for a proposed molecular formula, providing strong evidence for its elemental makeup.

For this compound, the molecular formula is C₁₂H₁₃NO. The exact mass, which is the monoisotopic mass calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O), has been determined to be 187.099714038 Da. nih.govnih.gov The close correlation between the experimentally measured exact mass and the theoretical value for the formula C₁₂H₁₃NO unequivocally confirms the elemental composition of the molecule. This technique is fundamental in distinguishing between compounds that may have the same nominal mass but differ in their elemental formulas.

Table 1: Elemental Composition and Exact Mass of this compound

AttributeValueReference
Molecular FormulaC₁₂H₁₃NO nih.gov
Calculated Exact Mass187.099714038 Da nih.gov
Molecular Weight (Average)187.24 g/mol nih.gov

UV-Vis Spectroscopy for Electronic Structure and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. msu.edu The absorption of energy promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are determined by the energy difference between these electronic states, which is a function of the molecule's structure, particularly the presence of chromophores and auxochromes. uomustansiriyah.edu.iq

In this compound, the naphthalene ring system acts as the primary chromophore—the part of the molecule that absorbs light. uomustansiriyah.edu.iq The fused aromatic rings create a large, conjugated π-electron system. Attached to this chromophore are two auxochromes: an amino group (-NH₂) and an ethoxy group (-OC₂H₅). Auxochromes are substituents with non-bonding electrons that, when attached to a chromophore, can modify the wavelength and intensity of absorption. uomustansiriyah.edu.iqunits.it Typically, they cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). uomustansiriyah.edu.iq

The electronic transitions observed in the UV-Vis spectrum of this compound are primarily of two types: π→π* and n→π* transitions. spcmc.ac.in

π→π Transitions:* These involve the excitation of an electron from a bonding π-orbital to an anti-bonding π*-orbital. ncsu.edu Such transitions are characteristic of compounds with conjugated systems, like the naphthalene core, and are typically associated with high molar absorptivity (ε > 10,000 L·mol⁻¹·cm⁻¹). msu.eduspcmc.ac.in The extended conjugation of the naphthalene system, further enhanced by the auxochromic groups, would result in strong absorption bands.

n→π Transitions:* These transitions occur when an electron from a non-bonding orbital (a lone pair) is promoted to an anti-bonding π-orbital. ncsu.edu In this compound, both the nitrogen of the amino group and the oxygen of the ethoxy group possess lone pairs of electrons. These transitions are generally of much lower intensity (ε < 2,000 L·mol⁻¹·cm⁻¹) compared to π→π transitions and occur at longer wavelengths. ncsu.edu

The presence of the amino and ethoxy auxochromes, which donate electron density to the aromatic ring, lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (a red shift) compared to unsubstituted naphthalene. libretexts.org

Table 2: Expected Electronic Transitions for this compound

Transition TypeOrbitals InvolvedExpected IntensityStructural Origin
π → πBonding π → Anti-bonding πHigh (ε > 10,000)Naphthalene conjugated system
n → πNon-bonding n → Anti-bonding πLow (ε < 2,000)N lone pair (amine), O lone pair (ethoxy)

The electronic absorption spectrum of this compound is expected to be sensitive to the surrounding environment, a phenomenon known as solvatochromism, and to the pH of the solution. researchgate.net

Solvatochromism: This refers to the shift in the position of an absorption band upon a change in solvent polarity. niscpr.res.in The amino and ethoxy groups in this compound can engage in hydrogen bonding with protic solvents, and the molecule possesses a dipole moment that can interact with polar solvents. These interactions can stabilize the ground state and the excited state to different extents. researchgate.net For instance, a more polar solvent might stabilize a polar excited state more than the ground state, leading to a decrease in the transition energy and a bathochromic (red) shift in the absorption maximum. ncsu.edu Conversely, if the ground state is more stabilized, a hypsochromic (blue) shift would be observed. researchgate.net Therefore, studying the UV-Vis spectrum in a range of solvents with varying polarity and hydrogen-bonding capabilities could provide information about the dipole moment changes upon electronic excitation. ijcce.ac.irmdpi.com

pH-Dependent Studies: The basic amino group (-NH₂) makes the electronic structure of this compound highly dependent on pH. In acidic conditions, the amino group will be protonated to form an ammonium (B1175870) salt (-NH₃⁺). spcmc.ac.in This protonation has a profound effect on the UV-Vis spectrum. The lone pair of electrons on the nitrogen atom is no longer available to participate in resonance with the naphthalene ring or to undergo an n→π* transition. spcmc.ac.inmdpi.com The loss of this auxochromic effect typically results in a significant hypsochromic (blue) shift, with the spectrum becoming more similar to that of an ethoxynaphthalene derivative lacking the amino group. rsc.org Monitoring these spectral changes as a function of pH allows for the determination of the pKa of the conjugate acid of the amine. nih.gov

Analysis of Electronic Transitions and Absorption Maxima

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for the stereochemical analysis of chiral molecules. cas.cz CD measures the differential absorption of left- and right-circularly polarized light, which is a property exclusive to molecules that are not superimposable on their mirror image. mdpi.com

This compound, in its isolated form, is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Consequently, a solution of pure this compound will not produce a CD spectrum.

However, chiroptical methods can still be applied to this compound through indirect approaches:

Derivatization with a Chiral Reagent: The amine functionality can be reacted with a chiral derivatizing agent to form a new, chiral molecule. For example, reacting it with a chiral carboxylic acid would form a diastereomeric amide. Since diastereomers have different physical properties, they would produce distinct CD spectra, allowing for stereochemical investigation of the newly formed compound. hindsinstruments.com

Induced Circular Dichroism (ICD): An achiral molecule can exhibit a CD signal when placed in a chiral environment. tum.de This can be achieved by forming a non-covalent complex between this compound (the guest) and a chiral host molecule, such as a cyclodextrin (B1172386) or a chiral macrocycle. rsc.org The electronic transitions of the naphthalene chromophore are perturbed by the chiral field of the host, inducing a CD signal. The sign and intensity of this induced spectrum can provide information about the stereochemistry of the host-guest complex. tum.dersc.org

While direct stereochemical analysis of this compound is not applicable, its strong naphthalene chromophore makes it a suitable candidate for use in ICD studies to probe the chirality of other molecules or supramolecular assemblies. nih.govnih.gov

Mechanistic and Kinetic Studies

Elucidation of Reaction Mechanisms for Synthesis and Derivatization

The reaction mechanisms pertinent to 1-ethoxynaphthalen-2-amine can be inferred from common synthetic routes for naphthalenamines and their subsequent functionalization. Key synthetic approaches include the reduction of a corresponding nitro-naphthalene precursor or reductive amination of a naphthaldehyde. rsc.org Derivatization typically involves reactions at the amino group or electrophilic substitution on the naphthalene (B1677914) ring. msu.edulibretexts.org

In chemical reactions, reactants are converted to products via high-energy transition states, and in multi-step reactions, through the formation of more stable, yet transient, intermediates. solubilityofthings.comyoutube.com

For the synthesis of this compound via reductive amination of 1-ethoxynaphthalen-2-carbaldehyde, the mechanism proceeds through a distinct intermediate. libretexts.org The reaction begins with the nucleophilic attack of an amine on the aldehyde's carbonyl carbon, forming a tetrahedral aminol intermediate. mnstate.edu This aminol is generally unstable and cannot be isolated. mnstate.edu Subsequent dehydration of the aminol leads to the formation of an imine (or its protonated form, an iminium ion), which is the key intermediate that undergoes reduction. libretexts.org

Reactions involving the amino group, such as diazotization with nitrous acid, proceed through a series of intermediates. msu.edu The amine first reacts with the electrophilic nitrosonium cation (NO⁺) to form an N-nitrosamine. msu.edu Subsequent protonation and dehydration steps lead to the formation of a relatively stable aryl diazonium ion, a crucial intermediate for a wide array of Sandmeyer and Schiemann reactions. msu.edu

The transition states for these steps represent the highest energy point along the reaction coordinate for that particular step, such as the point where bonds are partially broken and formed during the nucleophilic attack or the loss of a leaving group. solubilityofthings.comwolfram.com Direct observation of transition states is generally not possible due to their extremely short lifespan (less than a picosecond), so their existence and structure are inferred through kinetic studies and computational modeling. solubilityofthings.com

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms where experimental detection of transient species is difficult. ijrpr.com These methods allow for the calculation of the geometries and energies of reactants, intermediates, transition states, and products. nih.gov

For a reaction like the amination of an aryl halide to produce a substituted naphthalenamine, computational modeling can map the entire potential energy surface. This helps in:

Validating proposed mechanisms: By comparing the calculated energy barriers of different possible pathways, the most likely mechanism can be identified. researchgate.net

Predicting reactive sites: Modeling can predict which positions on the naphthalene ring are most susceptible to electrophilic or nucleophilic attack.

Understanding catalyst behavior: It can provide insights into how a catalyst interacts with the substrate to lower the activation energy of the rate-determining step. nih.govresearchgate.net

For example, a combined experimental and computational study on amine-mediated electrophilic borylation revealed two distinct, amine-dependent pathways for the reaction. nih.gov The calculations showed how the nucleophilicity of the amine in the borenium cation intermediate, [Y₂(B(amine))]⁺, influences whether an external base is required to deprotonate the subsequent σ-complex. nih.gov Similar computational approaches could be applied to model the synthesis and derivatization reactions of this compound to predict reaction outcomes and optimize conditions.

Identification of Intermediates and Transition States

Kinetic Investigations of Key Reactions

Kinetic studies measure reaction rates to provide quantitative data about the reaction mechanism, including the determination of the rate law and the energy requirements for the reaction. libretexts.org

The rate law is an equation that links the reaction rate to the concentrations of reactants, catalysts, and inhibitors. youtube.com For a multi-step reaction, the rate is typically governed by the slowest step, known as the rate-determining step (RDS). libretexts.org

Palladium-Catalyzed Amination: In the palladium-catalyzed amination of aryl halides, a common method for forming C-N bonds, kinetic studies have shown complex dependencies. Re-evaluation of the mechanism for amination catalyzed by BINAP-ligated palladium complexes showed that the reaction is first-order in the concentration of the bromoarene and inverse first-order in the concentration of the BINAP ligand. nih.gov The rate was found to be independent of the amine concentration, suggesting that oxidative addition of the aryl halide to the palladium complex occurs before the amine is involved in the catalytic cycle. nih.gov

Reductive Amination: The kinetics of reductive amination can also vary. For some lanthanide-catalyzed intramolecular hydroaminations, the rate law was found to be first-order in the catalyst and zero-order in the amine. libretexts.org In other systems, the rate increases with the nucleophilicity of the amine. libretexts.orgmasterorganicchemistry.com

Michael Addition: In the Michael addition between ethylene (B1197577) diamine (EDA) and methyl acrylate (B77674) (MA), a reaction analogous to those used in dendrimer synthesis, the rate law was experimentally determined to be r = k[EDA]¹ᐟ²[MA]⁰. andrews.edu This indicates a half-order dependence on the amine and zero-order dependence on the acrylate. andrews.edu

A hypothetical rate law determination for the reaction A + B → C is shown below. By varying the initial concentrations of reactants and measuring the initial rate, the order with respect to each reactant can be found.

Experiment[A] (mol/L)[B] (mol/L)Initial Rate (mol L⁻¹ s⁻¹)
10.100.101.2 x 10⁻³
20.200.102.4 x 10⁻³
30.100.204.8 x 10⁻³
Comparing experiments 1 and 2, doubling [A] doubles the rate, so the reaction is first order in A. Comparing experiments 1 and 3, doubling [B] quadruples the rate, so the reaction is second order in B. The overall rate law is Rate = k[A]¹[B]².

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. youtube.comsparkl.me It can be determined experimentally by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation. libretexts.orgatlanticoer-relatlantique.ca

Arrhenius Equation: ln(k) = -Ea/R * (1/T) + ln(A)

Where:

k is the rate constant

Ea is the activation energy

R is the ideal gas constant (8.314 J K⁻¹ mol⁻¹)

T is the absolute temperature in Kelvin

A is the pre-exponential factor, related to collision frequency and orientation

A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R. atlanticoer-relatlantique.ca

Thermodynamic parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be derived from these studies, providing deeper insight into the structure and order of the transition state. nih.gov For example, a large negative entropy of activation implies a highly ordered transition state, which is common in bimolecular reactions where two species must come together. nih.gov

The table below presents data for a hypothetical reaction to illustrate the calculation of activation energy.

Temperature (K)Rate Constant, k (s⁻¹)1/T (K⁻¹)ln(k)
4003.50 x 10⁻⁵0.00250-10.26
4507.80 x 10⁻⁴0.00222-7.16
5009.10 x 10⁻³0.00200-4.70
5506.50 x 10⁻²0.00182-2.73
Data adapted from general kinetic principles to illustrate the method. atlanticoer-relatlantique.ca A plot of this data would allow for the calculation of Ea from the slope.

Rate Law Determination and Order of Reaction

Role of Catalysts in Reaction Pathways

Catalysts accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy. sparkl.me They are crucial for many synthetic transformations leading to and from amines. rsc.org

In the synthesis of amines, several classes of catalysts are employed:

Metal Catalysts for Reductive Amination: Reductive amination can be catalyzed by a wide range of metals. organic-chemistry.org Nickel catalysts, such as amorphous cobalt particles, have been used for reductive amination with H₂ gas. organic-chemistry.org Precious metal catalysts, including those based on ruthenium, iridium, and rhodium, are also highly effective, often operating under mild transfer hydrogenation conditions. nih.govorganic-chemistry.org For example, Cp*Ir complexes can catalyze the direct reductive amination of ketones to primary amines. organic-chemistry.org

Palladium and Copper Catalysts for C-N Coupling: The formation of the aryl-amine bond is frequently achieved through cross-coupling reactions catalyzed by palladium or copper complexes. nih.gov These catalysts facilitate the key steps of oxidative addition, amine coordination, and reductive elimination to form the final product. nih.gov

Organocatalysts: In recent years, metal-free organocatalysis has emerged as a powerful strategy. For reductive amination, thiourea (B124793) derivatives have been shown to act as hydrogen-bond catalysts, activating the carbonyl group for nucleophilic attack in a transfer hydrogenation. organic-chemistry.org Chiral amines can themselves be used as catalysts, for example, in the formation of enamines that then participate in subsequent reactions. beilstein-journals.org

Biocatalysts (Enzymes): Enzymes offer unparalleled selectivity in chemical transformations. Pyridoxal 5'-phosphate (PLP)-dependent enzymes, for instance, can be used in the synthesis of non-canonical amino acids. nih.gov In synergistic photoredox-biocatalysis systems, an enzyme can generate a reactive intermediate (like an aminoacrylate) which then combines with a radical species generated by a photocatalyst, all within the enzyme's chiral active site to ensure high stereocontrol. nih.gov

The choice of catalyst is critical as it can dramatically influence the selectivity and efficiency of a reaction, allowing for the targeted synthesis of a specific product like this compound or its derivatives. rsc.org

Catalyst Deactivation and Regeneration Studies

There is currently no available research literature that specifically investigates the deactivation and regeneration of catalysts used in reactions involving this compound. Generally, catalyst deactivation can occur through several mechanisms, including poisoning, fouling, thermal degradation, and leaching of active sites. scispace.com Poisoning involves the strong chemisorption of species onto catalytic sites, blocking them for desired reactions. nih.gov Fouling is the physical deposition of substances from the fluid phase onto the catalyst surface and pores. nih.gov Thermal degradation can lead to the loss of active surface area through sintering at high temperatures.

Regeneration of deactivated catalysts is crucial for the economic viability of industrial processes. scispace.com Common regeneration methods include washing with solvents to remove foulants, or thermal treatments in controlled atmospheres to burn off carbonaceous deposits (coking) or to redisperse sintered metal particles. scispace.comthieme-connect.de For instance, calcination is a widely used method to regenerate catalysts by removing adsorbed species and restoring the active sites. thieme-connect.de However, without specific studies on this compound, any discussion on catalyst deactivation and regeneration in its reactions would be purely hypothetical.

Heterogeneous vs. Homogeneous Catalysis Effects

The distinction between heterogeneous and homogeneous catalysis lies in the phase of the catalyst relative to the reactants. ddugu.ac.in A heterogeneous catalyst exists in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. ddugu.ac.in These systems are often favored in industrial processes due to the ease of separating the catalyst from the product mixture. A homogeneous catalyst, conversely, is in the same phase as the reactants, for example, dissolved in the same solvent. ddugu.ac.in

In the context of amine synthesis, both catalytic systems are employed. For example, the reductive amination of aldehydes and ketones can be carried out over heterogeneous catalysts. researchgate.net Rhodium-catalyzed dehydrocoupling of amine-borane adducts has been shown to proceed via either a heterogeneous or homogeneous mechanism depending on the specific substrates and catalyst precursors. masterorganicchemistry.com Studies on related naphthalene derivatives sometimes involve palladium-catalyzed reactions, which can be either homogeneous or heterogeneous. mdpi.com Without specific research on this compound, it is not possible to detail the comparative effects of heterogeneous versus homogeneous catalysis on its reactivity, selectivity, or reaction kinetics.

Stereochemical Investigations

Enantioselective and Diastereoselective Synthesis

Stereoselective synthesis aims to preferentially form one stereoisomer over others. This is further divided into enantioselective reactions, which produce a surplus of one enantiomer, and diastereoselective reactions, which favor one diastereomer. masterorganicchemistry.com The synthesis of chiral amines and their derivatives is a significant area of research, often employing asymmetric catalysis.

While there is extensive literature on the enantioselective and diastereoselective synthesis of various chiral amines and naphthalene derivatives, including the use of chiral ligands and catalysts, scispace.commdpi.com there is no specific information available for the synthesis of chiral this compound. General strategies for creating chiral amines include the asymmetric hydrogenation of imines or the use of chiral auxiliaries. However, the application of these methods to produce enantiomerically or diastereomerically enriched this compound has not been reported.

Mechanisms of Chirality Transfer

Chirality transfer refers to the process by which the chirality of a catalyst, reagent, or auxiliary is imparted to the product molecule during a chemical reaction. The mechanism of this transfer is fundamental to understanding and optimizing asymmetric reactions. In many catalytic asymmetric reactions involving amines, the formation of transient diastereomeric intermediates with the chiral catalyst is a key step. The energetic differences between these intermediates and the corresponding transition states lead to the preferential formation of one product stereoisomer.

For instance, in organocatalysis, chiral phosphoric acids can act as Brønsted acids to activate substrates and create a chiral environment for the reaction to occur. In metal-catalyzed reactions, chiral ligands coordinate to the metal center, and the resulting chiral complex directs the stereochemical outcome of the reaction. mdpi.com The precise mechanism, including the nature of the catalyst-substrate interactions (e.g., hydrogen bonding, steric repulsion, electronic effects), dictates the efficiency and direction of the chirality transfer. As there are no documented stereoselective reactions for this compound, the mechanisms of chirality transfer for this specific compound remain uninvestigated.

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed in chemistry and physics to calculate properties like electron density, total energy, and molecular structure, offering a balance between computational cost and accuracy. nih.govmdpi.com

Geometry Optimization and Energy Calculations

Geometry optimization is a fundamental computational procedure to find the most stable arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. pennylane.ailibretexts.org For 1-Ethoxynaphthalen-2-amine, DFT calculations are used to determine its equilibrium geometry. The process involves iteratively adjusting the nuclear coordinates to minimize the total energy of the molecule. pennylane.ai This optimization provides crucial data on bond lengths, bond angles, and dihedral angles.

Energy calculations, performed concurrently with geometry optimization, provide the total electronic energy of the optimized structure. gitlab.io These calculations can be performed at various levels of theory, such as using different functionals (e.g., PBE, B3LYP) and basis sets (e.g., 6-31G(d)). nih.govnih.gov The choice of functional and basis set can influence the accuracy of the results. nih.gov For instance, some studies have shown that meta-GGA functionals can provide a good description of energy differences in complex systems. nih.gov

A hypothetical table of optimized geometrical parameters for this compound, as would be obtained from a DFT calculation, is presented below.

ParameterValue
C-C (aromatic) bond length~1.39 - 1.42 Å
C-N bond length~1.38 Å
C-O bond length~1.36 Å
N-H bond length~1.01 Å
C-C-C bond angle (aromatic)~120°
H-N-H bond angle~112°
C-O-C bond angle~118°

Vibrational Frequency Analysis

Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the infrared (IR) spectrum of the molecule. A key aspect of this analysis is the absence of imaginary frequencies, which indicates a stable structure. The calculated vibrational frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and wagging motions of the chemical bonds. orgchemboulder.commsu.edu

For this compound, characteristic vibrational frequencies can be assigned to specific functional groups. For example, the N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. libretexts.orgspectroscopyonline.com The C-N stretching of the aromatic amine would likely be observed between 1250 and 1335 cm⁻¹. orgchemboulder.commsu.edu The C-O stretching of the ethoxy group and various C-H vibrations of the naphthalene (B1677914) ring and the ethyl group also have characteristic frequencies.

Below is a table summarizing the predicted characteristic vibrational frequencies for this compound based on typical ranges for similar functional groups. orgchemboulder.comlibretexts.orgspectroscopyonline.com

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H Asymmetric Stretch3420 - 3500
N-H Symmetric Stretch3340 - 3420
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
N-H Scissoring (Bend)1580 - 1650
Aromatic C=C Stretch1450 - 1600
Aromatic C-N Stretch1250 - 1335
C-O Stretch1200 - 1250
N-H Wag750 - 850

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org These simulations provide detailed information about the conformational changes and intermolecular interactions of a system. rsc.orgmdpi.com

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. scribd.com The ethoxy group, in particular, can adopt various conformations relative to the naphthalene ring. By systematically rotating the dihedral angles associated with the ethoxy group and the amine group, an energy landscape can be generated. uni-muenchen.denih.gov

This landscape is a plot of the potential energy of the molecule as a function of its conformational coordinates. researchgate.net The minima on this landscape represent the most stable conformations, while the peaks represent energy barriers to conformational change. nih.govresearchgate.net Understanding the energy landscape helps to identify the preferred shapes of the molecule and the flexibility of its structure. nasa.govrsc.org

Intermolecular Interactions and Solvent Effects

MD simulations are particularly useful for studying how this compound interacts with other molecules, including solvent molecules and potential biological targets. jlu.edu.cn The amine and ethoxy groups are capable of forming hydrogen bonds, which can significantly influence the molecule's behavior in different environments. researchgate.net

Prediction of Reaction Pathways and Transition States

Computational methods can be used to predict the most likely pathways for chemical reactions involving this compound and to identify the high-energy transition states that connect reactants to products. numberanalytics.comnumberanalytics.com This is crucial for understanding the molecule's reactivity and for designing new synthetic routes.

Transition state theory is a fundamental concept in this area, where the rate of a reaction is related to the properties of the transition state. numberanalytics.com DFT calculations can be used to locate transition state geometries and calculate their energies. mit.edursc.org The structure of the transition state provides insight into the mechanism of the reaction. researchgate.net By comparing the activation energies of different possible reaction pathways, the most favorable route can be determined. numberanalytics.com For example, in electrophilic substitution reactions on the naphthalene ring, computational models can predict the most likely sites of attack.

Intrinsic Reaction Coordinate (IRC) Analysis

Electronic Structure Analysis

The arrangement of electrons in a molecule dictates its chemical and physical properties. Electronic structure analysis examines orbitals and charge distributions to predict reactivity and spectroscopic behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). saskoer.ca The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. saskoer.ca The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. ntu.edu.iqnih.gov A small gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, the presence of the electron-donating amino (-NH₂) and ethoxy (-OC₂H₅) groups on the aromatic naphthalene ring is expected to significantly influence its electronic properties. These groups increase the electron density of the π-system and raise the energy of the HOMO, making the molecule a better electron donor (nucleophile). The LUMO energy may also be affected, but the primary effect of these substituents is the elevation of the HOMO level, leading to a reduced HOMO-LUMO gap compared to unsubstituted naphthalene. This smaller energy gap would imply greater reactivity towards electrophiles.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

Property Description Expected Influence on this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability. Relatively high due to electron-donating -NH₂ and -OC₂H₅ groups, indicating strong nucleophilic character.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. Less significantly affected than the HOMO, but defines the molecule's capacity as an electrophile.

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. researchgate.net | Expected to be relatively small, suggesting high chemical reactivity. mdpi.com |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. iucr.orgresearchgate.net It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

While MEP analysis for this compound is not directly available, studies on closely related Schiff base derivatives, such as (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine , provide valuable insights. iucr.orgresearchgate.net For this derivative, an MEP map was generated using Hartree-Fock level theory. researchgate.net The analysis revealed distinct regions of positive and negative electrostatic potential. iucr.org The red areas, indicating negative potential and hydrogen-bond acceptor sites, were located around the electronegative nitrogen and oxygen atoms. iucr.orgresearchgate.net Conversely, blue areas, representing positive potential and hydrogen-bond donor sites, were associated with the hydrogen atoms. iucr.orgresearchgate.net

Based on these findings, it can be inferred that for this compound, the MEP would show a high electron density (red/yellow) around the nitrogen of the amino group and the oxygen of the ethoxy group. The hydrogen atoms of the amino group would exhibit a positive potential (blue), marking them as sites for hydrogen bonding donation.

Table 2: Inferred Electrostatic Potential Features for this compound (based on derivative analysis)

Molecular Region Predicted Electrostatic Potential Implication for Reactivity
Amino Group (Nitrogen) Negative (Red/Yellow) Site for electrophilic attack; Hydrogen-bond acceptor. iucr.orgresearchgate.net
Amino Group (Hydrogens) Positive (Blue) Hydrogen-bond donor site. iucr.orgresearchgate.net
Ethoxy Group (Oxygen) Negative (Red/Yellow) Site for electrophilic attack; Hydrogen-bond acceptor. iucr.orgresearchgate.net

| Naphthalene Ring | Varied, generally less negative than heteroatoms | Potential for π-stacking interactions. |

The distribution of electron charge in a molecule is rarely uniform, especially in the presence of heteroatoms. saskoer.ca Methods like Hirshfeld or Mulliken population analysis are used to calculate the partial atomic charges on each atom, providing a quantitative picture of the charge distribution. mdpi.com

From this electronic data, various reactivity indices can be calculated using Conceptual Density Functional Theory (DFT). These include:

Electronegativity (χ): A measure of an atom's ability to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution; molecules with a large HOMO-LUMO gap are considered "hard." mdpi.com

Softness (S): The reciprocal of hardness; "soft" molecules are more polarizable and reactive. mdpi.com

Electrophilicity Index (ω): Describes the ability of a species to accept electrons.

Nucleophilicity Index (N): Describes the electron-donating capability of a species.

Specific calculations for this compound are not documented in the available literature. However, given the strong electron-donating nature of the amino and ethoxy substituents, the molecule is expected to have a high nucleophilicity (N) index and would be classified as a strong nucleophile. The electronegative nitrogen and oxygen atoms would carry significant partial negative charges, while the hydrogens of the amino group and the carbons attached to N and O would be more positive.

Electrostatic Potential Surface Mapping

Hydrogen Bonding and Non-Covalent Interactions

Non-covalent interactions, though weaker than covalent bonds, are fundamental to molecular recognition, crystal packing, and the structure of large biomolecules. libretexts.org These interactions include hydrogen bonds, van der Waals forces, and π-π stacking. libretexts.org

This compound has multiple sites capable of engaging in such interactions. The primary amine (-NH₂) group is a classic hydrogen bond donor, while the lone pairs on both the nitrogen and the ethoxy oxygen allow it to act as a hydrogen bond acceptor. lumenlearning.com

Detailed insights into the non-covalent interactions can be gained from Hirshfeld surface analysis performed on related crystal structures. A study of the Schiff base (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine quantified the various intermolecular contacts responsible for its crystal packing. researchgate.netnih.gov The analysis revealed that the most significant contributions came from H···H contacts, followed by C···H/H···C interactions. researchgate.netnih.gov This indicates that van der Waals forces play a dominant role in the supramolecular assembly. Other minor but present interactions included C···C, C···O/O···C, N···H/H···N, and O···H/H···O contacts, highlighting a complex network of weak forces. iucr.orgnih.gov These findings suggest that this compound would similarly be influenced by a rich variety of non-covalent interactions, governing its solid-state structure and solubility.

Table 3: Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Related Schiff Base Derivative *

Contact Type Contribution (%) Description of Interaction
H···H 67.2% Van der Waals forces between hydrogen atoms. researchgate.net
C···H/H···C 26.7% Weak hydrogen bonds and van der Waals forces. researchgate.net
C···C 2.5% π-π stacking interactions between aromatic rings. researchgate.net
C···O/O···C 2.0% Dipole-dipole and van der Waals interactions. iucr.org
N···H/H···N 1.4% Weak hydrogen bonding interactions. iucr.org
O···H/H···O 0.2% Weak hydrogen bonding interactions. iucr.org

*Data from (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine. iucr.orgresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that uses the topology of the electron density (ρ), a quantum observable, to define chemical concepts such as atoms and bonds. wikipedia.orgamercrystalassn.org Developed by Richard Bader and his colleagues, QTAIM partitions a molecule into atomic basins based on the gradient vector field of the electron density. cambridge.org This approach allows for an unambiguous definition of atoms in a molecule and the chemical bonds that link them. wikipedia.orgcambridge.org

The key features of a QTAIM analysis are the critical points in the electron density, where the gradient of the density is zero. numberanalytics.com Of particular importance are the bond critical points (BCPs), which are saddle points in the electron density that exist between two bonded atomic nuclei. numberanalytics.comsciencesconf.org The presence of a BCP and a corresponding line of maximum electron density (a bond path) linking two nuclei is the necessary and sufficient condition for the two atoms to be considered bonded. sciencesconf.org

For this compound, a QTAIM analysis would involve:

Locating Bond Critical Points: BCPs would be identified for all covalent bonds, including the C-C bonds within the naphthalene rings, the C-N bond of the amine group, the C-O bond of the ethoxy group, and all C-H, N-H, and O-C bonds.

Analyzing BCP Properties: At each BCP, several properties of the electron density are calculated to characterize the nature of the interaction. These properties include the electron density itself (ρb), its Laplacian (∇²ρb), and the total electronic energy density (Hb). sciencesconf.orgconicet.gov.ar

The values of these properties at a BCP allow for the classification of chemical bonds. Generally, for covalent (shared-shell) interactions, ρb is large and ∇²ρb is negative, indicating a concentration of electron density. mdpi.com For closed-shell interactions (like ionic bonds, hydrogen bonds, or van der Waals interactions), ρb is small and ∇²ρb is positive. mdpi.com

A theoretical QTAIM analysis of this compound could also reveal potential intramolecular hydrogen bonding, for instance, between a hydrogen atom of the 2-amine group and the oxygen atom of the 1-ethoxy group. This would be indicated by a bond path and a BCP between the H and O atoms, with topological properties characteristic of a weak, closed-shell interaction.

Table 1: Illustrative QTAIM Parameters and Their Interpretation at a Bond Critical Point (BCP). This table presents the type of data generated in a QTAIM analysis, not specific experimental values for this compound.

Parameter Symbol Interpretation of Value Type of Interaction Indicated
Electron Density ρb High value indicates significant electron sharing. Stronger, more covalent character.
Laplacian of Electron Density ∇²ρb Negative (∇²ρb < 0) indicates charge concentration. Positive (∇²ρb > 0) indicates charge depletion. Shared-shell (covalent) vs. Closed-shell (ionic, H-bond, vdW).
Total Electronic Energy Density Hb Negative (Hb < 0) is a feature of interactions with significant sharing character. Indicates degree of covalency.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) in real space. nih.govjussieu.fr It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). wiley.com The RDG is a dimensionless quantity that highlights regions where the electron density is low and varies slowly, which is characteristic of non-covalent interactions. chemrxiv.org

The method involves plotting the RDG as a function of the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix (sign(λ₂)ρ). scirp.org This plot generates distinct spikes or peaks at low density values that correspond to different types of NCIs. jussieu.frscirp.org

The sign of λ₂ is crucial for distinguishing the nature of the interaction:

sign(λ₂) < 0: A negative value indicates an attractive, stabilizing interaction, such as a hydrogen bond. These appear as blue-colored isosurfaces in 3D visualizations. scirp.orgrsc.org

sign(λ₂) ≈ 0: A value close to zero signifies very weak attractive interactions, typically van der Waals forces. These are visualized with green isosurfaces. jussieu.frscirp.org

sign(λ₂) > 0: A positive value indicates a repulsive, non-bonding interaction, such as steric repulsion within a molecule. These are represented by red-colored isosurfaces. mdpi.comrsc.org

For this compound, an RDG analysis would be particularly useful for:

Visualizing Intramolecular Interactions: It could visually confirm the presence of the aforementioned potential hydrogen bond between the amine and ethoxy groups. This would appear as a blue or bluish-green isosurface between the relevant H and O atoms.

Identifying Steric Effects: The analysis would map out regions of steric repulsion, for example, between the ethoxy group and the hydrogen atom at the 8-position of the naphthalene ring. These would be shown as red isosurfaces.

Mapping van der Waals Contacts: Green isosurfaces would depict the extensive van der Waals interactions across the naphthalene ring system.

Table 2: Interpretation of Reduced Density Gradient (RDG) Analysis Results. This table explains the data generated in an RDG analysis, not specific experimental values for this compound.

sign(λ₂)ρ Value Interaction Type 3D Isosurface Color
Large and Negative Strong Attractive (e.g., Hydrogen Bond) Blue
Near Zero Weak Attractive (van der Waals) Green

Together, QTAIM and RDG analyses provide a comprehensive theoretical picture of the electronic structure of this compound, from the strength and nature of its covalent bonds to the subtle but crucial non-covalent interactions that dictate its three-dimensional conformation and potential intermolecular behavior.

Applications and Functional Materials

Role as Chemical Intermediates in Organic Synthesis

1-Ethoxynaphthalen-2-amine serves as a significant intermediate in the intricate field of organic synthesis. Its unique molecular structure, featuring a naphthalene (B1677914) core substituted with both an ethoxy and an amino group, provides a versatile platform for the construction of more complex organic molecules. The presence of the amino group allows for a variety of chemical transformations, including diazotization, which is a gateway to a wide array of subsequent reactions.

Precursors for Complex Organic Molecules

The naphthalene scaffold of this compound, combined with its reactive amino and ethoxy functionalities, makes it a valuable precursor for the synthesis of complex organic molecules. uhmreactiondynamics.org The amino group can be readily converted into a diazonium salt, which can then undergo a range of substitution reactions to introduce various functional groups onto the naphthalene ring system. This versatility is crucial in multi-step syntheses where precise control over the molecular architecture is required.

Building Blocks for Pharmaceuticals (excluding biological activity/efficacy)

In the pharmaceutical industry, the synthesis of novel drug candidates often relies on the availability of versatile chemical building blocks. basf.com this compound and its derivatives can serve this purpose. The naphthalene core is a structural motif found in various pharmaceutically relevant molecules. The amino group on the naphthalene ring provides a key reactive site for coupling with other molecules, a fundamental process in the assembly of potential drug compounds.

The synthesis of pharmaceutical intermediates often involves the strategic use of protecting groups and multi-step reaction sequences. The amino functionality of this compound can be acylated or undergo other transformations to build more complex side chains or link to other molecular fragments. These synthetic pathways are designed to construct the target molecule with high purity and yield, which are critical considerations in pharmaceutical manufacturing.

Intermediates for Agrochemicals (excluding dosage/safety)

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, is an ongoing area of chemical research. semanticscholar.org Naphthalene derivatives have been explored for their potential in this field, and this compound can act as an intermediate in the synthesis of such compounds. The structural features of the molecule can be tailored to interact with specific biological targets in pests or weeds.

The synthesis of agrochemicals often involves the creation of a library of related compounds to identify the most effective structures. The reactivity of the amino group in this compound allows for the introduction of a wide variety of substituents and functional groups, facilitating the generation of diverse molecular structures for screening. For instance, the amine can be converted into other functionalities or used as a handle to attach different chemical moieties, leading to the production of novel potential agrochemical agents. nih.gov

Applications in Dye and Pigment Chemistry

The vibrant world of synthetic dyes and pigments has greatly benefited from the versatility of aromatic amines, including naphthalene derivatives. The electronic properties of the naphthalene ring system make it an excellent chromophore, the part of a molecule responsible for its color.

Synthesis of Azo Dyes and Pigments

Azo dyes represent the largest and most important class of synthetic colorants. ekb.eg Their synthesis is characterized by a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich coupling component. nih.gov this compound, being a primary aromatic amine, is a suitable starting material for the diazotization reaction.

The general reaction involves treating the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This highly reactive intermediate is then immediately reacted with a coupling component, which can be a phenol (B47542), a naphthol, or another aromatic amine. The choice of the coupling component is crucial as it significantly influences the final color of the dye. The extended conjugation of the resulting azo compound, which includes the naphthalene ring and the azo bridge (-N=N-), is responsible for the absorption of light in the visible region, thus imparting color. unb.cacuhk.edu.hk

Table 1: Examples of Azo Dye Synthesis Steps

StepDescriptionReactantsConditions
1. DiazotizationFormation of a diazonium salt from a primary aromatic amine.This compound, Sodium Nitrite, Hydrochloric Acid0-5 °C
2. CouplingReaction of the diazonium salt with a coupling component.Diazonium salt, Coupling Component (e.g., Naphthalen-2-ol)Alkaline or slightly acidic conditions

Optical Properties of Naphthalene-Based Dyes

Naphthalene-based dyes exhibit a range of interesting optical properties that are dependent on their molecular structure. The introduction of an ethoxy group, as in this compound, can modulate these properties. The color of the resulting dyes can be fine-tuned by the choice of substituents on both the naphthalene ring and the coupling component. icrc.ac.ir

The absorption and emission of light by these dyes are governed by the electronic transitions within the molecule. The extended π-system of the naphthalene core, in conjunction with the azo linkage and other aromatic rings, allows for the delocalization of electrons. The energy of these electronic transitions, and thus the color of the dye, can be influenced by the presence of electron-donating groups (like the ethoxy and amino groups) and electron-withdrawing groups. rsc.org This allows for the rational design of dyes with specific colors and other desirable properties, such as lightfastness and solubility. scribd.com The study of how different solvents affect the color of these dyes, a phenomenon known as solvatochromism, provides further insight into their electronic structure and intermolecular interactions. icrc.ac.ir

Use in Materials Science

There is no available research data to suggest the use of this compound in the field of materials science. The subsequent subsections are therefore not substantiated by any published studies.

Components of Organic Electronic Materials

No studies have been found that investigate or report the use of this compound as a component of organic electronic materials. Organic semiconductors often consist of π-conjugated systems, and while the naphthalene core is a part of many such materials, the specific electronic properties endowed by the 1-ethoxy and 2-amino substitution pattern have not been explored in this context. ossila.comnih.gov Arylamines are a class of materials studied for their hole-transporting properties in devices like organic light-emitting diodes (OLEDs), but research has focused on other derivatives. ias.ac.inresearchgate.net

Development of Chemical Sensors

There is no evidence in the scientific literature of this compound being utilized in the development of chemical sensors. The amino group can act as a recognition site for certain analytes, and the naphthalene moiety can provide a fluorescent signaling unit. rsc.orgresearchgate.net This combination of features is a common design principle for optical chemical sensors. nih.gov However, no research has been published that applies this principle using this compound.

Precursors for Functional Biomaterials (excluding biological activity)

No literature exists describing the use of this compound as a precursor for functional biomaterials. Functional biomaterials can be synthesized from a variety of building blocks, including amino acids and polymers, to create materials for applications like tissue engineering and drug delivery. nih.gov The potential for this compound to be incorporated into such materials has not been investigated.

Development of Novel Ligands for Catalysis

The development of this compound as a novel ligand for catalysis is not reported in the scientific literature.

Ligands for Asymmetric Catalysis

There are no published studies on the synthesis or application of ligands derived from this compound for asymmetric catalysis. Chiral amines and diamines are crucial components of many successful chiral ligands used in transition-metal-catalyzed asymmetric reactions. rsc.orgnih.govnih.gov These ligands play a critical role in controlling the stereochemical outcome of a reaction. While the synthesis of chiral ligands from various amine precursors is a vibrant area of research, this compound has not been featured in these studies.

Ligands for Metal-Organic Frameworks (MOFs)

While a direct synthesis of Metal-Organic Frameworks (MOFs) using this compound as a primary or secondary ligand is not yet documented in peer-reviewed literature, the structural characteristics of the compound suggest its potential as a valuable component in the design of functional porous materials. The presence of a naphthalene backbone, an amine functional group, and an ethoxy group offers a unique combination of properties that could be harnessed to create MOFs with tailored functionalities.

The amine group (-NH2) is a well-established functional moiety in MOF chemistry, primarily for its ability to enhance the selective adsorption of CO2. mdpi.comresearchgate.netrsc.org The basic nature of the amine can increase the affinity of the MOF for acidic gases like CO2 through specific chemical interactions, leading to higher uptake capacities and improved separation performance for gas mixtures such as CO2/N2 or CO2/CH4. mdpi.comrsc.org Furthermore, these amine sites can serve as active centers for heterogeneous catalysis. nih.gov The incorporation of this compound could, therefore, be a strategy to imbue a MOF with these desirable properties.

The naphthalene component of the ligand provides a rigid, aromatic scaffold, which is crucial for building robust and porous framework structures. mdpi.com Naphthalene-based linkers are known to contribute to the thermal stability of MOFs and can also introduce interesting photophysical properties. acs.orgacs.org For instance, MOFs constructed from ligands with extended aromatic systems, like naphthalene, often exhibit fluorescence, which can be utilized for chemical sensing applications. researchgate.netnih.gov The large, planar surface of the naphthalene unit can also promote strong interactions within the framework, influencing the final topology and porosity.

The ethoxy group (-OCH2CH3) can also play a significant role in modulating the properties of a hypothetical MOF. The presence of such functional groups can fine-tune the electronic nature and steric environment of the ligand. rsc.org In some cases, functional groups can lead to the formation of chiral MOFs with capabilities for enantioselective recognition. mdpi.com Moreover, hydrophobic groups like ethoxy can enhance the chemical stability of MOFs, particularly their resistance to water and humidity, by creating a more hydrophobic pore environment. mdpi.com

Given these characteristics, a hypothetical MOF constructed with this compound could exhibit a combination of high gas adsorption selectivity, catalytic activity, and unique luminescent properties. The synthesis would likely involve solvothermal methods, reacting the amine-functionalized naphthalene ligand with a suitable metal salt. acs.orgresearchgate.net The resulting material's properties would be a direct consequence of the interplay between the metal nodes and the functional organic linker.

Below is a hypothetical data table illustrating the type of research findings that would be relevant for a MOF synthesized with this compound, based on data typically reported for analogous amine-functionalized and naphthalene-based MOFs.

Hypothetical Research Findings for a this compound-based MOF

PropertyHypothetical Value/ObservationRationale based on Analogous Systems
MOF DesignationM-ENA-MOF (M = Metal ion, e.g., Zn, Cu)Standard nomenclature for MOFs.
Synthesis MethodSolvothermal ReactionCommon method for synthesizing crystalline MOFs. acs.orgresearchgate.net
Crystal Structure3D porous networkThe rigidity of the naphthalene linker would likely support the formation of a stable, three-dimensional framework. mdpi.com
BET Surface Area300-800 m²/gAmine and ethoxy groups might partially occupy pore space, leading to moderate surface areas compared to unfunctionalized analogues. mdpi.comresearchgate.net
Thermal StabilityStable up to 300 °CNaphthalene-based frameworks often exhibit good thermal robustness. mdpi.comacs.org
CO₂ UptakeEnhanced selectivity over N₂/CH₄The amine functionality is known to significantly improve CO₂ affinity and selectivity. mdpi.comresearchgate.net
LuminescenceFluorescence emission in the visible rangeNaphthalene-containing ligands frequently impart fluorescent properties to MOFs. researchgate.netnih.gov
Potential ApplicationGas separation, catalysis, fluorescent sensingBased on the combined functionalities of the amine, naphthalene, and ethoxy groups. rsc.orgnih.gov

Advanced Analytical Methodologies for 1 Ethoxynaphthalen 2 Amine and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for separating mixtures into their individual components. colorado.edu The choice of chromatographic method depends on the volatility and polarity of the analyte.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., UV-Vis, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like 1-Ethoxynaphthalen-2-amine. The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. sielc.com For aromatic amines, reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is often employed. sielc.com

UV-Vis Detection: Aromatic compounds like naphthalene (B1677914) derivatives inherently absorb ultraviolet (UV) and visible (Vis) light. spectroscopyonline.comnih.gov A UV-Vis detector measures the absorbance of the column eluent at a specific wavelength, allowing for the quantification of the analyte. For naphthalene derivatives, absorption spectra typically show characteristic bands. researchgate.net For instance, a study on naphthalene formaldehyde (B43269) derivatives reported absorption peaks at 375 nm and 428 nm. spectroscopyonline.com

Fluorescence Detection: Many naphthalene derivatives exhibit strong native fluorescence, making fluorescence detection a highly sensitive and selective method. nih.gov This technique involves exciting the analyte at a specific wavelength and measuring the emitted light at a longer wavelength. nih.gov The introduction of a naphthalene moiety can enhance the photostability of fluorescent probes. nih.gov For example, a simple fluorescent probe derived from naphthylamine was used for the selective detection of various ions in aqueous media. researchgate.net

A comparison of detection methods for a hypothetical HPLC analysis of this compound is presented below:

DetectorPrincipleAdvantagesPotential Considerations
UV-Vis Measures absorbance of UV or visible light. spectroscopyonline.comRobust, widely applicable, non-destructive.Moderate sensitivity, potential for interference from other UV-absorbing compounds.
Fluorescence Measures emitted light after excitation. nih.govHigh sensitivity and selectivity for fluorescent compounds. nih.govNot all compounds fluoresce, potential for quenching effects.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of MS. colorado.edu GC separates volatile compounds based on their boiling points and interaction with a stationary phase within a long, coiled column. etamu.edu As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern or "fingerprint" for each compound. etamu.edu

While this compound itself may not be sufficiently volatile for direct GC analysis, it can be chemically modified into a more volatile derivative. jfda-online.com This process, known as derivatization, is often necessary for the analysis of polar compounds like amines by GC. thermofisher.com For example, a study on the simultaneous determination of atmospheric amines utilized GC-MS for analysis after derivatization. gdut.edu.cn The GC temperature program and other parameters can be optimized to achieve the best separation. gdut.edu.cn

A typical GC-MS analysis involves:

Injection: The sample is vaporized and introduced into the GC. etamu.edu

Separation: Components are separated in the GC column. mst.or.jp

Ionization: Eluted compounds are ionized, often by electron ionization (EI). etamu.edu

Mass Analysis: The mass analyzer separates the ions by their m/z ratio. mst.or.jp

Detection: The detector records the abundance of each ion, generating a mass spectrum. etamu.edu

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, which are molecules that exist as non-superimposable mirror images called enantiomers. selvita.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. selvita.com This mobile phase has properties intermediate between a gas and a liquid, offering low viscosity and high diffusivity, which allows for faster separations and reduced solvent consumption compared to HPLC. fagg.benih.gov

For the chiral separation of amine-containing compounds, specialized chiral stationary phases (CSPs) are used. chromatographyonline.com Polysaccharide-based CSPs are frequently employed for the enantioselective separation of a wide range of pharmaceutical compounds. chromatographyonline.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. chromatographyonline.com

Advantages of SFC for Chiral Separations:

Speed: Higher flow rates can be used, leading to shorter analysis times. fagg.be

Efficiency: Maintains high chromatographic efficiency even at high flow rates. chromatographyonline.com

Green Chemistry: The use of supercritical CO2 reduces the consumption of toxic organic solvents. selvita.com

Versatility: Can be used for a wide range of chiral compounds, including pharmaceuticals. chromatographyonline.com

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical technique. jfda-online.com For compounds like this compound, derivatization can be employed to improve volatility for GC analysis or to enhance detectability in HPLC by introducing a chromophore or fluorophore. jfda-online.comactascientific.com

Pre-column and Post-column Derivatization Techniques

Derivatization in HPLC can be performed either before the sample is injected onto the column (pre-column) or after the separation has occurred but before detection (post-column). libretexts.org

Pre-column Derivatization: In this approach, the analyte is reacted with a derivatizing reagent before chromatographic separation. rsc.org

Advantages: Offers more flexibility in reaction conditions (time, temperature, pH) and generally provides better sensitivity due to lower background signals. libretexts.org It can also improve the chromatographic properties of the analyte. rsc.org

Disadvantages: Requires the resulting derivative to be stable throughout the chromatographic run. libretexts.org

Post-column Derivatization: Here, the derivatizing reagent is continuously mixed with the column eluent after the analytes have been separated. actascientific.com

Advantages: Can be used for unstable derivatives as the reaction occurs just before detection. libretexts.org It avoids potential interference from reagent byproducts during separation.

Disadvantages: The reaction must be rapid and compatible with the mobile phase. libretexts.org It often requires larger quantities of the derivatizing reagent. libretexts.org

TechniqueTiming of DerivatizationKey AdvantageKey Disadvantage
Pre-column Before injectionFlexible reaction conditions, better sensitivity. libretexts.orgDerivative must be stable. libretexts.org
Post-column After separation, before detectionCan analyze unstable derivatives. libretexts.orgReaction must be rapid and compatible with eluent. libretexts.org

Development of Novel Derivatization Reagents

The development of new derivatization reagents is an active area of research aimed at improving the sensitivity, selectivity, and efficiency of analytical methods. greyhoundchrom.com These reagents are often designed to introduce specific functional groups that enhance detection by a particular method.

For Enhanced Fluorescence Detection: Reagents that introduce a highly fluorescent tag onto the analyte molecule can significantly improve detection limits in HPLC with fluorescence detection. researchgate.net

Examples:

Dansyl chloride (5-Dimethylamino-1-naphthalenesulfonyl chloride): Reacts with primary and secondary amines and phenols to form highly fluorescent derivatives. ddtjournal.com

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): A promising labeling reagent due to its high reactivity with both primary and secondary amines. nih.gov

2-(9-Carbazole)-ethyl-chloroformate (CEOC): A novel pre-column fluorescence derivatization reagent developed for the analysis of aromatic amines. researchgate.net

For Enhanced GC-MS Analysis: For GC-MS, derivatization reagents are used to increase the volatility and thermal stability of polar analytes. jfda-online.com

Silylation Reagents: These reagents replace active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, reducing polarity and increasing volatility. gcms.cz Examples include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Acylation Reagents: These reagents introduce an acyl group. Fluorinated anhydrides, for instance, create derivatives that are highly volatile and can enhance detection, particularly with electron capture detectors. jfda-online.com

Alkylation Reagents: These reagents introduce an alkyl group to replace active hydrogens in amines and phenols. actascientific.com

The selection of a derivatization reagent depends on the functional group of the analyte and the analytical technique being used. gcms.cz

Spectroscopic Methods for In-Situ Reaction Monitoring

In-situ reaction monitoring provides real-time insights into the progress of a chemical reaction, tracking the concentration changes of reactants, intermediates, and products as they occur. mt.commdpi.com This approach is invaluable for understanding reaction kinetics, elucidating mechanisms, and optimizing process parameters. mt.commdpi.com Spectroscopic techniques are particularly well-suited for in-situ analysis as they are generally non-destructive and can be implemented without disturbing the reaction mixture. mt.com

Stopped-Flow UV-Vis Spectroscopy for Fast Kinetics

For reactions that proceed at sub-second timescales, conventional spectroscopic methods are inadequate. hpst.cz Stopped-flow UV-Vis spectroscopy is a specialized technique designed to study the kinetics of such rapid reactions in solution. wikipedia.orglibretexts.org The method involves the rapid mixing of two or more reactant solutions, after which the flow is abruptly halted. wikipedia.org The ensuing reaction in the observation cell is then monitored by recording the change in UV-Visible absorbance as a function of time, often on a millisecond timescale. hpst.czwikipedia.orglibretexts.org

The core principle of stopped-flow spectroscopy lies in its ability to initiate a reaction and begin data acquisition almost instantaneously, with dead times typically in the order of a single millisecond. hpst.czwikipedia.org This is achieved by driving the reactant solutions from separate syringes into a high-efficiency mixing chamber. wikipedia.orglibretexts.org The mixed solution then flows into an observation cell, and upon stopping the flow, data collection begins. hpst.cz This technique is ideal for studying reactions where a reactant or product has a distinct chromophore, allowing for its concentration to be monitored via changes in absorbance, in accordance with the Beer-Lambert Law. libretexts.org

Data obtained from stopped-flow experiments can be used to determine reaction rates and rate constants by fitting the time-dependent absorbance data to appropriate kinetic models (e.g., zero, first, or second-order). hpst.cz

Table 1: Key Features of Stopped-Flow UV-Vis Spectroscopy
FeatureDescriptionReference
Time Resolution Millisecond timescale, enabling the study of very fast reactions. wikipedia.orglibretexts.org
Mixing Rapid and efficient mixing of reactants is crucial for accurate kinetic data. hpst.czwikipedia.org
Dead Time The short period between mixing and the first data point, typically around 1 ms. wikipedia.org
Data Acquisition Can record data points at intervals as short as 5 milliseconds. jascoinc.com
Applications Widely used for studying enzyme kinetics, and rapid organic and inorganic reactions. wikipedia.org

Real-Time NMR or IR Monitoring of Reactions

For reactions that occur over longer timescales, real-time monitoring using Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy provides detailed structural information throughout the course of the reaction. mt.comnews-medical.net

Real-Time Nuclear Magnetic Resonance (NMR) Monitoring:

NMR spectroscopy is a powerful tool for the in-situ monitoring of chemical reactions, offering the ability to track the concentrations of reactants, intermediates, and products over time. news-medical.netresearchgate.net By equipping an NMR spectrometer with a flow cell, the reaction mixture can be continuously circulated through the instrument, allowing for the acquisition of spectra at regular intervals. news-medical.net This provides a "movie" of the reaction, revealing the transformation of functional groups and the evolution of the molecular structures present. magritek.com

The data from real-time NMR can be used to determine reaction kinetics, identify transient intermediates, and optimize reaction conditions for improved yield and purity. news-medical.netbeilstein-journals.org For instance, the disappearance of a reactant's characteristic peak and the appearance of a product's peak can be integrated to create concentration profiles over time. news-medical.netmagritek.com

Real-Time Infrared (IR) Monitoring:

In-situ Fourier Transform Infrared (FTIR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe, is another valuable technique for real-time reaction analysis. mdpi.comnih.gov The ATR probe can be directly inserted into the reaction vessel, allowing for continuous monitoring without the need for sampling. mdpi.com IR spectroscopy is particularly sensitive to changes in functional groups, making it ideal for tracking the progress of reactions involving the formation or consumption of specific bonds. mt.com

The data collected provides a "reaction fingerprint," where changes in the IR spectrum correspond to the conversion of reactants to products. mt.com This information can be used to determine reaction endpoints, identify key intermediates, and understand the reaction mechanism. mt.commdpi.com For example, the disappearance of a carbonyl stretch in a reactant and the appearance of a new band corresponding to a product can be quantitatively monitored. rsc.org

Table 2: Comparison of Real-Time NMR and IR Monitoring
FeatureReal-Time NMRReal-Time IRReference
Information Provided Detailed structural information, including stereochemistry.Functional group information. mt.comnews-medical.net
Sensitivity Generally lower sensitivity than IR.High sensitivity to polar functional groups. mt.combeilstein-journals.org
Instrumentation Requires a specialized flow-cell setup.Can be implemented with immersible probes. mdpi.comnews-medical.net
Typical Timescale Seconds to hours.Seconds to hours. mt.comnews-medical.net
Key Advantage Unambiguous identification of species.Ease of implementation and robust probes. mdpi.comnews-medical.net

Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical techniques combine two or more separation and detection methods to achieve a higher degree of resolution and identification capabilities than either technique could alone. These methods are particularly useful for the analysis of complex mixtures.

LC-MS/MS for Trace Analysis and Metabolite Identification (excluding clinical)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. measurlabs.com This makes it an ideal method for the detection and quantification of trace-level analytes in complex matrices and for the identification of unknown compounds such as metabolites. measurlabs.comnih.gov

In LC-MS/MS, the sample is first injected into an LC system, where the components are separated based on their physicochemical properties. measurlabs.com The separated components then enter the mass spectrometer, where they are ionized. measurlabs.com In the tandem mass spectrometer, a specific precursor ion is selected, fragmented, and the resulting product ions are detected. lcms.cz This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity, allowing for the quantification of target analytes even at very low concentrations. d-nb.info

For metabolite identification, LC-MS/MS is used to acquire high-resolution mass spectra of potential metabolites. nih.govnih.gov By comparing the fragmentation patterns of the unknown compounds to those of reference standards or to spectral libraries, the identity of the metabolites can be confirmed. nih.gov The development of advanced data acquisition strategies, such as target-directed data-dependent acquisition, has further enhanced the ability to identify a larger number of metabolites in a single run. nih.gov

Table 3: Applications of LC-MS/MS in the Analysis of Aromatic Amines
ApplicationDescriptionKey AdvantagesReference
Trace Analysis Quantification of low levels of aromatic amines in environmental or industrial samples.High sensitivity and selectivity, minimal sample preparation. d-nb.info
Metabolite ID Identification of phase I and phase II metabolites of aromatic amines in in-vitro studies.Provides structural information from fragmentation patterns. mdpi.com
Complex Mixtures Analysis of aromatic amines in complex matrices where co-elution may be an issue.The selectivity of MS/MS reduces interference from matrix components. nih.gov

GCxGC-MS for Complex Mixture Analysis

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) is an advanced analytical technique that offers exceptionally high separation power for the analysis of complex volatile and semi-volatile mixtures. jeol.comsepsolve.com In GCxGC, the sample is subjected to two independent chromatographic separations using two columns with different stationary phases connected in series. sepsolve.com

The effluent from the first column is continuously trapped, focused, and re-injected onto the second, shorter column for a rapid separation. sepsolve.com This process creates a two-dimensional chromatogram with significantly increased peak capacity compared to conventional one-dimensional GC. sepsolve.com The enhanced separation allows for the resolution of co-eluting compounds and the detection of trace components that might be obscured by larger peaks in a one-dimensional separation. sepsolve.comresearchgate.net

When coupled with a mass spectrometer, GCxGC-MS provides a third dimension of information, allowing for the confident identification of the separated compounds based on their mass spectra. nih.gov This makes it a powerful tool for the detailed characterization of complex mixtures containing hundreds or even thousands of individual components. researchgate.net

Table 4: Advantages of GCxGC-MS for Complex Mixture Analysis
AdvantageDescriptionReference
Increased Peak Capacity The use of two orthogonal separation mechanisms dramatically increases the number of resolvable peaks. sepsolve.com
Enhanced Sensitivity The modulator cryo-focuses the analytes, leading to sharper peaks and improved signal-to-noise ratios. sepsolve.com
Structured Chromatograms Compounds of the same chemical class often elute in specific regions of the 2D chromatogram, aiding in identification. sepsolve.com
Improved Resolution Co-eluting peaks in the first dimension can be separated in the second dimension. sepsolve.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the structural identity and purity of 1-Ethoxynaphthalen-2-amine?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the ethoxy group (δ ~1.3–1.5 ppm for CH3_3, δ ~3.4–4.0 ppm for OCH2_2) and aromatic protons (δ ~6.8–8.5 ppm). Compare spectral data with structurally similar compounds like 2-Naphthalenamine .
  • Mass Spectrometry (MS) : Validate molecular weight (theoretical for C12_{12}H13_{13}NO: 187.1 g/mol) via high-resolution MS.
  • Infrared (IR) Spectroscopy : Identify characteristic bands for amine (-NH2_2, ~3300–3500 cm1^{-1}) and ethoxy (C-O-C, ~1100–1250 cm1^{-1}) groups. Reference IR spectra of analogous compounds (e.g., 2-(2-methoxyethoxy)ethylamine) for validation .
  • Chromatography : Use HPLC or GC with a polar stationary phase to assess purity, noting retention times against standards.

Q. How can researchers optimize the synthesis of this compound to improve yield and minimize byproducts?

  • Methodological Answer :

  • Reagent Selection : Substitute propargyl bromide (used in naphthol alkylation) with ethylating agents like ethyl iodide or diethyl sulfate under basic conditions (e.g., K2_2CO3_3 in DMF) .
  • Temperature Control : Maintain temperatures below 80°C to prevent decomposition of the ethoxy group.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product. Monitor reaction progress via TLC (Rf_f ~0.3–0.5 in 7:3 hexane/ethyl acetate) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation .
  • Waste Management : Collect residues in sealed containers labeled "halogenated organic waste." Neutralize acidic/basic byproducts before disposal .
  • Emergency Procedures : In case of skin contact, rinse with 10% acetic acid followed by soap and water. For eye exposure, irrigate with saline for 15 minutes .

Advanced Research Questions

Q. How can computational modeling be applied to predict the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets.
  • Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., ethanol, DMSO) to optimize reaction conditions.
  • Validation : Compare computed IR/NMR spectra with experimental data to refine models .

Q. What strategies are effective for synthesizing derivatives of this compound to study structure-activity relationships (SAR)?

  • Methodological Answer :

  • Functional Group Modification :
  • Amide Formation : React with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) using triethylamine as a base .
  • Reductive Amination : Introduce alkyl/aryl groups via NaBH(OAc)3_3 in DCM .
  • Biological Activity Screening : Test derivatives for enzyme inhibition (e.g., cytochrome P450) using fluorescence-based assays. Correlate substituent effects (e.g., electron-withdrawing groups) with activity .

Q. How should researchers address contradictory data in toxicity studies of this compound and its analogs?

  • Methodological Answer :

  • Dose-Response Analysis : Replicate studies across multiple cell lines (e.g., HepG2, HEK293) to identify threshold effects.
  • Mechanistic Studies : Use LC-MS/MS to detect metabolites (e.g., hydroxylated or de-ethoxylated products) that may contribute to toxicity .
  • Cross-Validation : Compare results with structurally related compounds (e.g., 2-Naphthalenamine, known carcinogen ) to contextualize findings.

Q. What advanced spectroscopic techniques can elucidate the interaction of this compound with biomolecules?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics with proteins (e.g., albumin) by immobilizing the compound on a gold chip.
  • Fluorescence Quenching : Monitor tryptophan residue interactions in enzymes using Stern-Volmer plots.
  • X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes .

Data Contradictions and Validation

  • Synthesis Yield Variability : Discrepancies in yields (e.g., 40–70%) may stem from moisture sensitivity of intermediates. Validate by repeating reactions under anhydrous conditions with molecular sieves .
  • Toxicity Inconsistencies : Differences in LD50_{50} values across studies may reflect variations in solvent carriers (e.g., DMSO vs. saline). Standardize protocols using OECD guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.